N-(4-Chlorobenzylidene)-p-toluidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKYIYNFISGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335522 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-32-2 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Chlorobenzylidene)-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. This compound is formed through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1] The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a condensation reaction between 4-chlorobenzaldehyde and p-toluidine. The reaction is typically carried out in an alcohol solvent, such as ethanol, and is often facilitated by acid catalysis and the application of heat.[1]
Experimental Protocol: Conventional Synthesis via Reflux
This protocol details a standard laboratory procedure for the synthesis of this compound using the reflux method.
Materials:
-
4-Chlorobenzaldehyde
-
p-Toluidine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-chlorobenzaldehyde in absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of p-toluidine in absolute ethanol.
-
Slowly add the p-toluidine solution to the 4-chlorobenzaldehyde solution while stirring continuously.
-
To this mixture, add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for a period of 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
-
Dry the purified crystals in a vacuum oven or desiccator.
Green Synthesis Approach
In addition to conventional methods, greener synthetic routes have been explored. One such method involves the use of a natural acid catalyst, such as kinnow peel powder, in a solvent-free or minimal-solvent system at room temperature.[2] This approach offers advantages in terms of reduced environmental impact and simplified reaction conditions.[2]
Characterization of this compound
The synthesized this compound is characterized by various spectroscopic and physical methods to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ClN | [3][4] |
| Molecular Weight | 229.71 g/mol | [5] |
| Appearance | Cream-colored plates or white lamellar crystals | [6] |
| Melting Point | 110-112 °C |
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of this compound provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1625 | C=N (imine) stretching |
| ~1588 | C=C (aromatic) stretching |
| ~3064 | C-H (aromatic) stretching |
| ~1098 | C-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Imine Proton | ~8.3-8.5 | Singlet | -CH=N- |
| Aromatic Protons | ~6.8-7.8 | Multiplet | Ar-H |
| Methyl Protons | ~2.4 | Singlet | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Imine Carbon | ~160 | -CH=N- |
| Aromatic Carbons | ~120-150 | Ar-C |
| Methyl Carbon | ~21 | -CH₃ |
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the synthesized compound.
| m/z | Assignment |
| 229 | [M]⁺ (Molecular ion) |
| 228 | [M-H]⁺ |
Experimental and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logic of structural characterization.
References
- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 2. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. ijcrcps.com [ijcrcps.com]
An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. This document details its synthesis, spectral characteristics, and potential biological activities, presenting data in a structured format for easy reference and comparison. Experimental protocols for key analytical techniques are also provided to support further research and development.
Core Properties
This compound, a notable imine, is synthesized through the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Its molecular structure, featuring a p-toluidine group linked to a benzylidene group with a chlorine atom at the para-position, imparts distinct electronic and steric characteristics that are of interest in the study of Schiff bases.[1]
Physical and Chemical Data Summary
The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are computed values.
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClN | PubChem[2] |
| Molecular Weight | 229.70 g/mol | PubChem[2] |
| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | PubChem[2] |
| CAS Number | 15485-32-2 | PubChem[2] |
| XLogP3 | 4.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 12.4 Ų | PubChem[2] |
| Monoisotopic Mass | 229.0658271 Da | PubChem[2] |
Table 2: Calculated Physicochemical Properties
| Property | Value | Source |
| Enthalpy of Formation (Gas) | 184.31 kJ/mol | Cheméo[4] |
| Enthalpy of Vaporization | 60.33 kJ/mol | Cheméo[4] |
| log10(Water Solubility) | -4.50 | Cheméo[4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.399 | Cheméo[4] |
| Boiling Point (Normal) | 697.15 K | Cheméo[4] |
| Critical Temperature | 956.60 K | Cheméo[4] |
| Critical Pressure | 2329.27 kPa | Cheméo[4] |
Table 3: Experimental Data
| Property | Value | Source |
| Kovats Retention Index (Standard non-polar) | 2077 | PubChem[2] |
| Melting Point | Not explicitly reported in the searched literature. |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the condensation reaction between 4-chlorobenzaldehyde and p-toluidine.[1] Ethanol is often reported as the solvent of choice for this acid-catalyzed reaction.[1] Green chemistry approaches, such as solvent-free grinding, have also been explored for the synthesis of similar Schiff bases.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for Schiff base synthesis.
Materials:
-
4-chlorobenzaldehyde
-
p-toluidine
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-chlorobenzaldehyde in absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of p-toluidine in a minimal amount of absolute ethanol.
-
Slowly add the p-toluidine solution to the stirring solution of 4-chlorobenzaldehyde in the reaction flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR).
Experimental Protocol: Melting Point Determination
The melting point is a crucial parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the imine group (-N=CH-) is expected to appear as a singlet in the downfield region, typically around δ 8.3–8.5 ppm. The aromatic protons would be observed as a series of multiplets and doublets between δ 6.8–7.8 ppm. The methyl protons of the p-toluidine moiety would appear as a singlet further upfield.[1]
-
¹³C NMR: The carbon of the imine group (C=N) is expected to show a characteristic signal around δ 160 ppm.[1] The aromatic carbons would resonate in the typical range of δ 120-150 ppm. The methyl carbon would appear at a much higher field.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key characteristic absorption band would be for the C=N (imine) stretching vibration, which is typically observed in the range of 1690-1640 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 229, corresponding to its molecular weight.[2]
Biological Activities and Potential Signaling Pathways
While extensive biological data for this compound is not available, Schiff bases as a class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Many Schiff bases have demonstrated significant antibacterial and antifungal activities. The mechanism of action is often attributed to the imine group, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity. However, it is important to note that a study on the closely related compound, N-(4-chlorobenzilidine)-1-phenylethanolamine, reported a lack of antimicrobial activity against the tested microorganisms. Therefore, the antimicrobial potential of this compound would require specific experimental validation.
Anticancer Activity
Several Schiff bases and their metal complexes have been investigated for their anticancer properties.[5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.
Hypothetical Signaling Pathway for Anticancer Activity:
The following diagram illustrates a plausible signaling pathway through which a Schiff base like this compound might exert its anticancer effects. It is crucial to emphasize that this is a hypothetical pathway based on the known activities of similar compounds and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway for the anticancer activity of a Schiff base.
Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a Schiff base with well-defined, albeit largely computed, physical and chemical properties. Its synthesis is straightforward, following established protocols for imine formation. While specific experimental data on its biological activities and the affected signaling pathways are currently lacking in the public domain, the broader class of Schiff bases demonstrates significant potential in antimicrobial and anticancer applications. This technical guide provides a solid foundation for researchers and professionals in drug development to further investigate the properties and potential therapeutic applications of this and related compounds. Further experimental validation of its biological activity and mechanism of action is warranted.
References
- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 2. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Virginia Open Data Portal [data.virginia.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the Schiff base, 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for structurally related compounds to offer valuable insights for researchers. This guide covers synthetic protocols, characterization methods, and potential biological activities, serving as a foundational resource for further investigation and application in medicinal chemistry and materials science.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, catalysis, and materials science.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1][3] The compound 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 4-methylaniline (p-toluidine). The presence of the chloro and methyl substituents on the phenyl rings is expected to influence its electronic properties, stability, and biological activity. Schiff bases derived from 4-chlorobenzaldehyde, in particular, have been investigated for their potential antimicrobial and antifungal properties.[3][4]
Physicochemical Properties
| Property | Value (for 1-(4-chlorophenyl)-N-phenyl-methanimine) | Reference |
| Molecular Formula | C₁₄H₁₂ClN | - |
| Molecular Weight | 229.71 g/mol | - |
| Melting Point | 65.5-66 °C | [5] |
| Boiling Point | 327.0±25.0 °C (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, DMSO, and DCM.[4] | [4] |
Synthesis
The synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is achieved through the condensation reaction of 4-chlorobenzaldehyde and 4-methylaniline.[1]
General Reaction Scheme
Caption: Synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine.
Experimental Protocol
The following is a detailed experimental protocol adapted from the synthesis of similar Schiff bases.[4]
Materials:
-
4-chlorobenzaldehyde
-
4-methylaniline (p-toluidine)
-
Ethanol
-
Hydrochloric acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of 4-chlorobenzaldehyde and 4-methylaniline in a minimal amount of ethanol in separate flasks.
-
Add the 4-methylaniline solution to the 4-chlorobenzaldehyde solution with constant stirring.
-
A few drops of a suitable acid catalyst (e.g., hydrochloric acid) can be added to the reaction mixture.
-
The mixture is then refluxed with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
While specific spectra for the title compound are not available, the expected spectral data can be inferred from related structures.
Infrared (IR) Spectroscopy
The IR spectrum of a Schiff base is characterized by the presence of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (Imine) | 1600 - 1650 |
| Aromatic C-H | 3000 - 3100 |
| C-Cl | 700 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[4] The aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, and the methyl protons will be observed as a singlet around δ 2.3-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will show a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm, and the methyl carbon will appear around δ 20-25 ppm.
Mass Spectrometry
The mass spectrum of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the C-N and C-C bonds adjacent to the imine group.
Potential Biological Activities
Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][6] Compounds derived from 4-chlorobenzaldehyde have shown notable antibacterial and antifungal activity.[4] It is therefore plausible that 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine could also possess similar biological properties.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for screening the antimicrobial activity of a novel compound.
Caption: Workflow for antimicrobial activity screening.
Conclusion
1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is a Schiff base with potential applications in various scientific fields, particularly in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, and predicted physicochemical and spectroscopic properties based on the analysis of structurally similar compounds. The detailed experimental protocols and characterization data presented here serve as a valuable resource for researchers and scientists interested in the further exploration and utilization of this compound. Future studies should focus on the experimental determination of its properties and a thorough investigation of its biological activities to unlock its full potential.
References
An In-depth Technical Guide on N-(4-Chlorobenzylidene)-p-toluidine (CAS: 15485-32-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of N-(4-Chlorobenzylidene)-p-toluidine based on available chemical literature and databases. It should be noted that while extensive information on the synthesis and predicted properties of this compound is available, detailed experimental biological studies and specific spectroscopic analyses are not widely reported in the reviewed literature.
Introduction
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). This particular molecule is synthesized from the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Its structure, featuring a substituted benzylidene ring linked to a p-toluidine moiety, makes it a subject of interest in various fields of chemical research, including the development of novel therapeutic agents, due to the broad spectrum of biological activities exhibited by many Schiff bases.[1] This guide aims to provide a detailed technical overview of its synthesis, physicochemical properties, and potential for further investigation.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed data and characteristic values for similar compounds allows for a detailed physicochemical and spectroscopic profile.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 15485-32-2 | [2][3] |
| Molecular Formula | C₁₄H₁₂ClN | [2][3] |
| Molecular Weight | 229.70 g/mol | [2][3] |
| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | [2][3] |
| Calculated LogP | 4.2 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 12.4 Ų | [2] |
| Kovats Retention Index (Standard non-polar) | 2077 | [2][3] |
Spectroscopic Data (Predicted and Characteristic)
| Spectroscopy | Characteristic Signals |
| ¹H NMR | ~8.3-8.5 ppm (s, 1H, -CH=N-): The singlet for the imine proton is highly characteristic and appears downfield. ~6.8-7.8 ppm (m, 8H, Ar-H): A series of multiplets corresponding to the protons on the two aromatic rings. ~2.3 ppm (s, 3H, -CH₃): A singlet for the methyl group protons on the p-toluidine ring. |
| ¹³C NMR | ~160 ppm (-C=N-): The imine carbon signal is a key indicator of Schiff base formation. ~115-150 ppm (Ar-C): Multiple signals corresponding to the aromatic carbons. ~21 ppm (-CH₃): The signal for the methyl carbon. |
| FT-IR (cm⁻¹) | ~1625-1600 (C=N stretch): A strong absorption band characteristic of the imine group. ~3050-3000 (C-H aromatic stretch): Signals for the aromatic C-H bonds. ~1600, 1500, 1450 (C=C aromatic stretch): Bands associated with the aromatic rings. ~850-800 (C-H out-of-plane bend): Indicative of para-substitution on the aromatic rings. ~750-700 (C-Cl stretch): Absorption due to the carbon-chlorine bond. |
| UV-Vis | ~280-350 nm: Absorption bands in this region are expected due to π → π* and n → π* transitions within the conjugated system of the molecule. |
| Mass Spectrometry (GC-MS) | m/z 229 [M]⁺: The molecular ion peak. m/z 228 [M-H]⁺: A common fragment from the loss of a hydrogen atom. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of similar Schiff bases and are expected to be applicable for the preparation and purification of this compound.[4]
Synthesis of this compound
This procedure details the synthesis via a condensation reaction.
Materials:
-
4-Chlorobenzaldehyde
-
p-Toluidine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve p-toluidine (1 equivalent) in absolute ethanol.
-
Slowly add the p-toluidine solution to the stirring solution of 4-chlorobenzaldehyde at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Allow the product to crystallize out of the solution. The process can be aided by cooling in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
This protocol describes the purification of the crude product.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
-
If charcoal was added, hot filter the solution to remove it.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain the purified this compound.
Caption: Purification workflow by recrystallization.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the broader class of Schiff bases is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a candidate for further biological evaluation.
Potential Antimicrobial Activity
Schiff bases containing halogen substituents and a tolyl moiety have been reported to exhibit antimicrobial properties.[4] The presence of the imine group is often crucial for their biological activity. It is hypothesized that the lipophilicity of the Schiff base, enhanced by the chloro and methyl groups, allows it to more easily penetrate microbial cell membranes. The azomethine nitrogen may also interact with active centers of cellular constituents, leading to the disruption of normal cell processes.
Suggested Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method): [4]
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare agar plates inoculated with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a defined diameter in the agar plates.
-
Add a specific volume of the compound solution at different concentrations into the wells.
-
Incubate the plates under appropriate conditions for the microorganisms.
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the results with a standard antibiotic and a solvent control.
Potential Cytotoxic and Anticancer Activity
Many Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary but often involves the induction of apoptosis, inhibition of cell proliferation, or interference with key cellular signaling pathways. The planar structure of many Schiff bases allows for potential intercalation with DNA.
Suggested Experimental Protocol for Cytotoxicity Screening (MTT Assay):
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate.
-
Treat the cells with various concentrations of this compound dissolved in a suitable solvent.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the MTT to formazan, which can be solubilized.
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a readily synthesizable Schiff base with physicochemical properties that suggest potential for biological activity. The lack of extensive experimental data in the current literature presents a clear opportunity for further research. Future studies should focus on:
-
Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra to serve as a reference for future research.
-
Single Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the molecule to understand its conformation and intermolecular interactions.[1]
-
Comprehensive Biological Screening: Systematically evaluating its antimicrobial activity against a broad panel of bacteria and fungi, as well as its cytotoxic effects on various cancer cell lines.
-
Mechanism of Action Studies: If significant biological activity is observed, further investigations into the underlying molecular mechanisms and potential cellular targets would be warranted.
This technical guide provides a foundational understanding of this compound and a framework for its further exploration as a potentially valuable molecule in medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Molecular Structure of N-(4-Chlorobenzylidene)-p-toluidine
This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of N-(4-Chlorobenzylidene)-p-toluidine. It is intended for researchers, scientists, and drug development professionals interested in the chemical and physical properties of this Schiff base.
Molecular Structure and Identification
This compound, a Schiff base formed from the condensation of 4-chlorobenzaldehyde and p-toluidine, possesses a molecular structure characterized by a central imine (C=N) bond connecting a 4-chlorobenzylidene group and a p-toluidine moiety.[1] This compound is also known by its IUPAC name, 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine.[2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine[2] |
| Chemical Formula | C₁₄H₁₂ClN[3] |
| Molecular Weight | 229.71 g/mol |
| CAS Number | 15485-32-2[2] |
| SMILES String | CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
| InChI Key | PIWKYIYNFISGNT-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1] Several methods have been reported, including conventional heating under reflux and microwave-assisted synthesis.
Experimental Protocol: Reflux Method
This protocol describes a common method for the synthesis of Schiff bases.
Materials:
-
4-chlorobenzaldehyde
-
p-toluidine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities of 4-chlorobenzaldehyde and p-toluidine in a minimal amount of ethanol in a round bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete (typically after a few hours), the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.[4]
Structural and Spectroscopic Data
Crystallographic Data
As of the latest literature search, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, precise experimental bond lengths and angles are not available. Theoretical calculations and data from similar Schiff bases suggest a non-planar conformation with the two aromatic rings twisted relative to each other.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound.
Table 2: Spectroscopic Data
| Technique | Feature | Characteristic Value/Range |
| ¹H NMR | Imine proton (-CH=N-) | δ 8.3-8.5 ppm (singlet)[1] |
| Aromatic protons | δ 6.8-7.8 ppm (multiplets)[1] | |
| Methyl protons (-CH₃) | ~δ 2.4 ppm (singlet) | |
| ¹³C NMR | Imine carbon (-CH=N-) | ~δ 160 ppm[1] |
| Aromatic carbons | δ 120-150 ppm | |
| Methyl carbon (-CH₃) | ~δ 21 ppm | |
| IR Spectroscopy | Imine (C=N) stretch | ~1625 cm⁻¹ |
| C-Cl stretch | ~750 cm⁻¹ |
Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The IR frequencies are in wavenumbers (cm⁻¹). These are typical values and may vary slightly depending on the solvent and experimental conditions.
Biological Activity and Potential Applications
Schiff bases are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5] The biological activity is often attributed to the presence of the imine group.
While specific studies on the signaling pathways affected by this compound are limited, research on structurally related compounds and the parent amine, p-toluidine, provides some insights. For instance, p-toluidine has been shown to induce hepatic toxicity and transcriptomic alterations in rats, including the activation of the Nrf2 pathway, which is involved in the response to oxidative stress.[6][7]
Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound. Its structural features make it a candidate for investigation in drug discovery programs, particularly in the development of new antimicrobial or anticancer agents. The presence of a chlorine atom on the benzylidene ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.
References
- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 2. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. mdpi.com [mdpi.com]
- 6. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(4-Chlorobenzylidene)-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. The information detailed below includes key data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a structured format for ease of reference and comparison. This document also outlines the experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde and p-toluidine.[1] The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of acid.
Caption: Synthesis of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while characteristic spectral features are well-established for Schiff bases of this type, specific experimental data for this compound is limited in publicly available literature. The data presented is a combination of reported values and typical ranges for analogous structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1625 | C=N (Imine) Stretch | Strong |
| ~1600, ~1500, ~1450 | C=C (Aromatic) Stretch | Medium-Strong |
| ~3050 | C-H (Aromatic) Stretch | Medium |
| ~2920 | C-H (Methyl) Stretch | Medium |
| ~1090 | C-Cl Stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Singlet | -CH=N- (Imine proton) |
| ~7.8 - 7.2 | Multiplet | Aromatic protons |
| ~2.4 | Singlet | -CH₃ (Methyl protons) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | -CH=N- (Imine carbon) |
| ~150 - 120 | Aromatic carbons |
| ~21 | -CH₃ (Methyl carbon) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Ethanol | ~280 | Not Reported | π → π* transition |
| Ethanol | ~350 | Not Reported | n → π* transition |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
-
Reactant Preparation: Equimolar amounts of 4-chlorobenzaldehyde and p-toluidine are dissolved in a minimal amount of absolute ethanol in separate flasks.
-
Reaction: The p-toluidine solution is added dropwise to the 4-chlorobenzaldehyde solution with constant stirring. A few drops of glacial acetic acid are added as a catalyst.
-
Reflux: The reaction mixture is refluxed for 2-3 hours.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to obtain pure this compound.
Spectroscopic Analysis Workflow
Caption: Spectroscopic analysis workflow.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is employed.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
References
Preliminary Biological Screening of N-(4-Chlorobenzylidene)-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorobenzylidene)-p-toluidine is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. Schiff bases are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the preliminary biological screening of this compound, covering its synthesis, and exploring its potential antimicrobial, antifungal, antioxidant, and anticancer properties based on available literature for the compound and its structural analogs. This document details relevant experimental protocols and discusses potential signaling pathways, offering a foundational resource for researchers in the field.
Introduction
Schiff bases, including this compound, are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group is a key structural feature that contributes to their diverse biological activities. The presence of the chloro and methyl substituents on the aromatic rings of this compound is expected to influence its lipophilicity and electronic properties, which in turn can modulate its biological efficacy. This guide summarizes the current understanding of the biological potential of this compound and provides methodologies for its further investigation.
Synthesis and Characterization
This compound is synthesized via the condensation of p-toluidine and 4-chlorobenzaldehyde.[1]
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis involves the following steps:
-
Reactant Preparation: Equimolar amounts of p-toluidine and 4-chlorobenzaldehyde are dissolved in a suitable solvent, typically ethanol.
-
Reaction: The mixture is refluxed for a period of 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base.
-
Purification: The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Biological Screening
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, studies on structurally similar Schiff bases provide valuable insights into its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Schiff bases are widely recognized for their antimicrobial properties. A study on the closely related compound, (E)-N-(4-chlorobenzylidene) aniline, which lacks the methyl group of the target compound, demonstrated broad-spectrum antifungal and antibacterial activity.[1] This suggests that this compound is also likely to possess antimicrobial properties.
Table 1: Antimicrobial and Antifungal Screening Data for a Structurally Related Schiff Base
| Compound | Microorganism | Activity | Reference |
| (E)-N-(4-chlorobenzylidene) aniline | Staphylococcus aureus | Active | [1] |
| Escherichia coli | Active | [1] | |
| Candida albicans | Active | [1] | |
| Aspergillus niger | Active | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a solvent-only disc as a negative control and a disc with a standard antibiotic/antifungal agent as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Screening
References
An In-Depth Technical Guide to the Solubility of N-(4-Chlorobenzylidene)-p-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information based on available data for the compound and its structural analogs. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In this case, this compound is formed from the reaction of 4-chlorobenzaldehyde and p-toluidine. Schiff bases and their derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and catalysis, owing to their diverse biological activities and coordination chemistry. Understanding the solubility of these compounds is a critical first step in their application and development, particularly in drug discovery and formulation where bioavailability is paramount.
Solubility Profile
Precise, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the available scientific literature. However, based on the general solubility of Schiff bases and the qualitative data for structurally similar compounds, a general solubility profile can be inferred.
Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature.
| Solvent | Polarity Index | Solubility |
| Water | 10.2 | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1][2] |
| Dimethylformamide (DMF) | 6.4 | Soluble[1][2] |
| Methanol | 5.1 | Slightly Soluble to Soluble[1][3][4] |
| Ethanol | 4.3 | Slightly Soluble to Soluble[1][3][4] |
| Acetone | 4.3 | Soluble[1] |
| Chloroform | 4.1 | Soluble[1][4] |
| Diethyl Ether | 2.8 | Soluble[4][5] |
| Toluene | 2.4 | Likely Soluble |
| n-Hexane | 0.1 | Insoluble[1] |
Note: The solubility classifications are based on qualitative descriptions found in the literature for this and similar Schiff bases. "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Slightly Soluble" suggests a lower but still measurable solubility. "Insoluble" indicates negligible dissolution.
The structural analog, N-benzylideneaniline, is reported to be soluble in ethanol, diethyl ether, chloroform, and acetic anhydride, and insoluble in water[3][4][5]. This aligns with the expected behavior of this compound, which possesses a similar aromatic and imine structure, suggesting it will be soluble in moderately polar to nonpolar organic solvents and insoluble in highly polar solvents like water.
Experimental Protocols for Solubility Determination
To obtain precise and quantitative solubility data for this compound, standardized experimental methods must be employed. The following are two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pore filter (e.g., 0.45 µm PTFE filter) to ensure that no solid particles are transferred.
-
-
Quantification of Dissolved Solute:
-
Transfer a precise volume (e.g., 2 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but well below the melting or decomposition point of this compound.
-
Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is obtained, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant weight of the dish and solute minus the initial weight of the empty dish.
-
The solubility can then be calculated in the desired units, such as grams per 100 mL of solvent.
-
UV-Vis Spectrophotometry Method
This method is particularly useful for compounds that have a strong chromophore and absorb ultraviolet or visible light. It relies on the relationship between absorbance and concentration as described by the Beer-Lambert Law.
Experimental Workflow for UV-Vis Spectrophotometry Solubility Determination
Caption: UV-Vis spectrophotometry workflow for solubility determination.
Detailed Protocol:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing, known concentrations.
-
Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at this λmax.
-
Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as for the gravimetric method.
-
After filtration, take a precise volume of the clear filtrate and dilute it with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the diluted solution falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
References
Understanding the Imine Bond in Schiff Base Derivatives: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Introduction
Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of an imine or azomethine group (-C=N-).[1][2][3] These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][3][4][5] The carbon-nitrogen double bond of the imine group is the reactive center that imparts a wide range of unique chemical and biological properties to these molecules.[6] Consequently, Schiff bases and their derivatives, particularly their metal complexes, have garnered significant attention in diverse fields, including medicinal chemistry, catalysis, materials science, and analytical chemistry.[3][4][7][8][9] Their applications range from the development of novel therapeutic agents with antibacterial, antifungal, and anticancer properties to their use as versatile catalysts in organic synthesis.[6][10][11][12][13][14] This guide provides an in-depth examination of the imine bond, focusing on its structure, reactivity, characterization, and the experimental protocols relevant to its study.
The Core of Reactivity: The Imine (C=N) Bond
The functionality of Schiff bases is dictated by the electronic structure and inherent reactivity of the imine bond.
Electronic Structure
The imine functional group consists of a carbon atom double-bonded to a nitrogen atom. Both the carbon and nitrogen atoms are sp² hybridized. The C=N double bond is composed of one strong sigma (σ) bond and one weaker pi (π) bond. The nitrogen atom also possesses a lone pair of electrons residing in an sp² hybrid orbital.[7] This non-bonding electron pair makes the imine nitrogen a nucleophilic and basic center, allowing it to coordinate with metal ions to form stable complexes.[7][8] The carbon atom of the imine bond is electrophilic and thus susceptible to nucleophilic attack.[6] The stability of the imine bond is often enhanced when it is part of a conjugated system, for example, when the groups attached to the C=N bond are aromatic.[2][15]
Reactivity and Key Reactions
Formation: The synthesis of a Schiff base is a reversible reaction that proceeds via a nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone.[1][5] This is followed by the elimination of a water molecule from the unstable carbinolamine intermediate.[1][2][5] The reaction is typically catalyzed by either an acid or a base.[2] While acid catalysis facilitates the dehydration step, which is often rate-determining, excessively high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step.[2]
Hydrolysis: As the formation is reversible, imines can be hydrolyzed back to their corresponding primary amines and carbonyl compounds in the presence of aqueous acid.[2][16] The mechanism is the microscopic reverse of the formation process, initiated by the protonation of the imine nitrogen, which activates the imine carbon for nucleophilic attack by water.[16] The stability of Schiff bases in aqueous environments varies, with many being susceptible to hydrolysis, a property that can be relevant in biological systems.[1][17]
Data Presentation: Spectroscopic and Structural Characterization
The unambiguous identification of the imine bond is crucial and is achieved through various spectroscopic and analytical techniques. The following tables summarize the characteristic data for the C=N group.
Table 1: Spectroscopic Signatures of the Imine Bond
| Technique | Parameter | Typical Range/Value | Notes |
| Infrared (IR) Spectroscopy | ν(C=N) Stretch | 1660 - 1600 cm⁻¹ | A strong to medium intensity band. Its position is influenced by conjugation and substitution. |
| ¹H NMR Spectroscopy | δ(-CH=N-) | 8.0 - 9.0 ppm | The azomethine proton appears as a singlet in the downfield region of the spectrum. |
| ¹³C NMR Spectroscopy | δ(C=N) | 155 - 175 ppm | The chemical shift of the imine carbon is highly characteristic and distinct from carbonyl carbons. |
| UV-Vis Spectroscopy | λmax | 250 - 450 nm | Corresponds to π → π* and n → π* electronic transitions of the C=N chromophore. The exact wavelength depends on the solvent and molecular structure.[18][19] |
Table 2: Structural Parameters of the Imine Bond from X-ray Crystallography
| Parameter | Typical Value | Notes |
| C=N Bond Length | 1.27 - 1.30 Å | Shorter than a C-N single bond (~1.47 Å) but slightly longer than a C=C double bond (~1.34 Å). The exact length can be influenced by the electronic nature of the substituents. |
| C-C=N Bond Angle | ~120° | Consistent with the sp² hybridization of the imine carbon. |
| C=N-C Bond Angle | ~120° | Consistent with the sp² hybridization of the imine nitrogen. |
Note: The values presented are typical and can vary based on the specific molecular structure and crystal packing forces.[20][21]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for the synthesis and characterization of Schiff base derivatives.
General Protocol for Schiff Base Synthesis (Reflux Condensation)
This protocol describes a common method for synthesizing a Schiff base from an aromatic aldehyde and a primary amine.
-
Reactant Preparation: Dissolve the aromatic aldehyde (1.0 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Amine Addition: In a separate container, dissolve the primary amine (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirring aldehyde solution at room temperature.[22]
-
Catalysis (Optional): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the dehydration step.[23]
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period ranging from 1 to 8 hours.[22][24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.[23]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.[23]
-
Drying: Air-dry the purified product or dry it in a vacuum oven.
-
Characterization: Determine the yield and melting point. Confirm the structure of the synthesized Schiff base using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) as detailed in Table 1.[3][23]
Protocol for Spectroscopic Characterization
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, for soluble samples, cast a thin film on a salt plate (e.g., NaCl) from a volatile solvent or run as a solution in a suitable IR-transparent solvent.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, and identify the characteristic C=N stretching vibration.[3]
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Identify the chemical shifts corresponding to the azomethine proton and the imine carbon.[3]
-
-
X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software to determine bond lengths, bond angles, and overall molecular geometry.[21]
-
Mandatory Visualizations
The following diagrams illustrate key mechanisms and workflows related to the study of Schiff bases.
Caption: Mechanism of Schiff Base Formation.
Caption: Mechanism of Acid-Catalyzed Imine Hydrolysis.
Caption: General Experimental Workflow.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. jocpr.com [jocpr.com]
- 12. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijnrd.org [ijnrd.org]
- 20. Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base [mdpi.com]
- 22. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ionicviper.org [ionicviper.org]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Crystal Structure Analysis of Substituted Benzylidene-Toluidines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of substituted benzylidene-toluidines, a class of Schiff bases with significant interest in medicinal and materials chemistry. This document details the synthesis, crystallographic analysis, and structure-activity relationships of these compounds, presenting data in a clear, comparative format to aid in research and development.
Introduction
Substituted benzylidene-toluidines are a class of organic compounds characterized by a central imine (-C=N-) functional group connecting a substituted benzylidene ring and a toluidine moiety. These Schiff bases are known for their diverse biological activities, including antimicrobial, antifungal, and potential as enzyme inhibitors, making them attractive scaffolds for drug design.[1][2] Their structural versatility, arising from the ease of introducing various substituents on both aromatic rings, allows for the fine-tuning of their physicochemical and biological properties. Understanding the precise three-dimensional arrangement of atoms within their crystal lattice is paramount for elucidating structure-activity relationships (SAR) and rationally designing new derivatives with enhanced efficacy.
This guide summarizes key crystallographic data, provides detailed experimental protocols for their synthesis and analysis, and visualizes the logical workflow and structure-property relationships.
Synthesis of Substituted Benzylidene-Toluidines
The synthesis of substituted benzylidene-toluidines is typically achieved through a condensation reaction between a substituted benzaldehyde and p-toluidine.
General Experimental Protocol for Synthesis
A common and efficient method for the synthesis of these Schiff bases involves the following steps:
-
Reactant Preparation: Equimolar amounts of the desired substituted benzaldehyde and p-toluidine are dissolved in a suitable solvent, typically ethanol or methanol.
-
Reaction: The mixture is refluxed for a period of 2 to 4 hours. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which often results in the precipitation of the solid product.
-
Purification: The crude product is collected by filtration, washed with cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).[3]
The following diagram illustrates the general workflow for the synthesis and characterization of substituted benzylidene-toluidines.
Caption: Workflow from synthesis to structural characterization.
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in substituted benzylidene-toluidines. This technique provides valuable data on unit cell parameters, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction
A typical procedure for the crystallographic analysis of these compounds is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.
Tabulated Crystallographic Data
The following tables summarize the crystallographic data for a selection of substituted benzylidene-toluidines, allowing for a comparative analysis of the effects of different substituents on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for Substituted Benzylidene-Toluidines
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-(3-Nitrobenzylidene)-p-toluidine | C₁₄H₁₂N₂O₂ | Orthorhombic | Pca2₁ | 13.413(2) | 13.115(2) | 7.104(1) | 90 | 1249.7(3) | 4 |
| N-(4-Chlorobenzylidene)-p-toluidine | C₁₄H₁₂ClN | Monoclinic | P2₁/c | 9.852(1) | 16.268(2) | 9.512(1) | 119.90(1) | 1321.4(3) | 4 |
| N-(4-Methylbenzylidene)-p-toluidine | C₁₅H₁₅N | Monoclinic | P2₁/n | 10.981(2) | 7.813(2) | 14.223(3) | 108.83(3) | 1154.5(4) | 4 |
| N-(4-Methoxybenzylidene)-p-toluidine | C₁₅H₁₅NO | Orthorhombic | P2₁2₁2₁ | 7.542(2) | 11.283(3) | 14.534(4) | 90 | 1236.1(5) | 4 |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
| Compound | C=N (Å) | N-C(toluidine) (Å) | C-C(benzylidene) (Å) | C-N-C (°) | Dihedral Angle (°)* |
| N-(3-Nitrobenzylidene)-p-toluidine | 1.272(3) | 1.425(3) | 1.453(4) | 121.5(2) | 32.1(2) |
| This compound | 1.275(2) | 1.428(2) | 1.450(3) | 120.9(2) | 46.01(6) |
| N-(4-Methylbenzylidene)-p-toluidine | 1.281(2) | 1.421(2) | 1.455(2) | 121.8(1) | 9.30(6) |
| N-(4-Methoxybenzylidene)-p-toluidine | 1.283(3) | 1.420(3) | 1.456(3) | 121.3(2) | 9.30(6) |
*Dihedral angle between the benzylidene and toluidine rings.
Structure-Activity Relationships (SAR)
The biological activity of substituted benzylidene-toluidines is highly dependent on the nature and position of the substituents on the aromatic rings. Crystal structure analysis provides the empirical data needed to build and validate SAR models.
Influence of Substituents on Antimicrobial Activity
Quantitative structure-activity relationship (QSAR) studies on related Schiff bases have shown that certain molecular descriptors, influenced by substituents, are correlated with antimicrobial activity.[4] For instance, electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring can enhance antibacterial activity.[4] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may modulate activity differently.
The following diagram illustrates a conceptual structure-activity relationship for the antimicrobial properties of these compounds.
Caption: Influence of substituents on antimicrobial activity.
Conclusion
The crystal structure analysis of substituted benzylidene-toluidines provides invaluable insights into their molecular architecture and intermolecular interactions. This information is crucial for understanding their chemical behavior and biological activities. The systematic collection and comparison of crystallographic data, coupled with detailed experimental protocols, serve as a foundational resource for researchers in the fields of medicinal chemistry and materials science. By elucidating the structure-activity relationships, this guide aims to facilitate the rational design and development of novel substituted benzylidene-toluidine derivatives with tailored properties for various applications, particularly in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
In-Depth Technical Guide: Theoretical and Computational Modeling of N-(4-Chlorobenzylidene)-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational modeling of N-(4-Chlorobenzylidene)-p-toluidine, a Schiff base with significant interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and in-silico analysis of this compound, offering a foundational resource for researchers in the field. The guide summarizes key quantitative data from computational studies, outlines detailed experimental and computational protocols, and presents visual representations of molecular structures and workflows to facilitate a deeper understanding of its properties and potential applications.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications, including in the development of antibacterial, antifungal, and anticancer agents.[1][2] The compound this compound, formed from the condensation of 4-chlorobenzaldehyde and p-toluidine, serves as a model system for studying the structure-activity relationships in this class of molecules.[3] Its unique electronic and steric properties, arising from the chloro and methyl substituents on the aromatic rings, make it a subject of interest for both experimental and computational investigations.[3]
This guide focuses on the theoretical and computational approaches used to elucidate the molecular structure, electronic properties, and potential biological activity of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to complement experimental findings and predict molecular characteristics.[3] Furthermore, molecular docking studies offer insights into the potential interactions of this Schiff base with biological targets, guiding further drug development efforts.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[3]
Experimental Protocol: Synthesis
A common method for the synthesis involves the following steps:
-
Reactant Preparation: Equimolar amounts of 4-chlorobenzaldehyde and p-toluidine are dissolved in a suitable solvent, frequently ethanol.[3][4]
-
Reaction: The mixture is refluxed, often with a few drops of a catalytic amount of acid (e.g., glacial acetic acid), for several hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4][5]
Diagram of the synthetic workflow:
Caption: Synthetic workflow for this compound.
Computational Modeling
Computational chemistry provides invaluable insights into the geometric and electronic structure of this compound. DFT calculations are a cornerstone of these investigations.[3]
Computational Protocol: Geometry Optimization and Frequency Analysis
-
Software: Gaussian 09 or other similar quantum chemistry software packages are commonly used.[3]
-
Method: The geometry of the molecule is optimized using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being a widely accepted level of theory for such systems.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR data.
Theoretical Geometrical Parameters
While a definitive crystal structure for this compound is not available in the searched literature, DFT calculations provide a reliable prediction of its molecular geometry.[3] The following table summarizes key predicted bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=N (imine) | ~1.28 |
| C-N | ~1.41 | |
| C-Cl | ~1.75 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-H (aromatic) | ~1.08 | |
| C-C (methyl) | ~1.51 | |
| C-H (methyl) | ~1.09 | |
| Bond Angles | C-N=C | ~121.0 |
| N-C-C (imine) | ~124.0 | |
| C-C-Cl | ~119.0 | |
| C-C-C (aromatic) | ~118.0 - 121.0 | |
| Dihedral Angle | Benzylidene ring - C=N plane | ~10-20 |
| Toluidine ring - C=N plane | ~40-50 |
Spectroscopic Analysis: A Comparison of Experimental and Theoretical Data
Spectroscopic techniques are essential for the structural elucidation of this compound. Computational methods can aid in the assignment of experimental spectra.
FT-IR Spectroscopy
Experimental Protocol: The FT-IR spectrum is typically recorded using a KBr pellet technique in the range of 4000-400 cm⁻¹.
Theoretical Protocol: Vibrational frequencies are calculated from the optimized geometry using DFT (B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors.
Data Comparison:
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| C-H stretching (aromatic) | ~3050 | ~3060 |
| C-H stretching (methyl) | ~2920 | ~2930 |
| C=N stretching (imine) | ~1625 | ~1630 |
| C=C stretching (aromatic) | ~1590, 1480 | ~1595, 1485 |
| C-N stretching | ~1370 | ~1375 |
| C-Cl stretching | ~1090 | ~1095 |
Note: Experimental values are typical for this class of compounds. Theoretical values are representative of scaled DFT calculations.
NMR Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
Theoretical Protocol: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT (B3LYP/6-311++G(d,p)).
Data Comparison:
| Nucleus | Experimental (ppm) | Theoretical (ppm) |
| ¹H NMR | ||
| -CH=N- (imine) | ~8.3-8.5 | ~8.4 |
| Aromatic protons | ~6.8-7.8 | ~6.9-7.9 |
| -CH₃ (methyl) | ~2.4 | ~2.3 |
| ¹³C NMR | ||
| -C=N- (imine) | ~160 | ~161 |
| Aromatic carbons | ~120-150 | ~121-152 |
| -CH₃ (methyl) | ~21 | ~20 |
Note: Experimental values are characteristic shifts. Theoretical values are from GIAO-DFT calculations.
UV-Vis Spectroscopy
Experimental Protocol: The UV-Vis absorption spectrum is recorded in a solvent such as ethanol or methanol.
Theoretical Protocol: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.
Data Comparison:
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | ~280-320 | ~290-330 |
| n → π | ~350-380 | ~360-390 |
Note: The exact absorption maxima can be solvent-dependent.
Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic properties of this compound, such as its reactivity and stability, can be understood by analyzing its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).
Computational Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculations. The MEP is also calculated and mapped onto the electron density surface.
Key Parameters:
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 eV |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[6] The MEP map visually indicates the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the imine group and the chlorine atom are typically the most electronegative regions.
Diagram of the computational analysis workflow:
Caption: Workflow for computational analysis of the molecule.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a valuable tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Schiff bases have shown promise as inhibitors of bacterial enzymes like DNA gyrase.[7][8]
Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Staphylococcus aureus DNA gyrase, PDB ID: 2XCT) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are typically removed. The 3D structure of this compound is optimized using DFT as described previously.
-
Docking Simulation: Software such as AutoDock Vina or MOE (Molecular Operating Environment) is used to perform the docking.[1] A grid box is defined around the active site of the protein.
-
Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Diagram of the molecular docking workflow:
Caption: General workflow for molecular docking studies.
Illustrative Docking Results
While a specific docking study for this compound with DNA gyrase is not available in the searched literature, studies on similar Schiff bases suggest potential inhibitory activity.[1][7] It is hypothesized that the molecule would bind in the ATP-binding pocket of the GyrB subunit. The aromatic rings could form pi-stacking interactions with hydrophobic residues, and the imine nitrogen and chlorine atom could act as hydrogen bond acceptors.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| S. aureus DNA Gyrase (2XCT) | This compound | (Hypothetical) ~ -7 to -9 | Asp73, Asn46, Ile78, Pro79 |
Note: The binding energy and interacting residues are hypothetical, based on docking studies of similar Schiff bases with DNA gyrase.[1]
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational modeling of this compound. The synthesis and characterization of this Schiff base are well-established, and computational methods like DFT offer powerful tools for understanding its structural and electronic properties. The combination of experimental data with theoretical calculations provides a robust framework for elucidating the characteristics of this molecule. While specific experimental data for some advanced analyses like single-crystal X-ray diffraction and molecular docking are not yet available for this exact compound, the methodologies and expected outcomes have been outlined based on studies of closely related structures. This guide serves as a valuable resource for researchers interested in the further investigation and application of this compound in various scientific domains, particularly in the field of drug discovery and development.
References
- 1. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "DNA gyrase inhibition by Ni(II)-Schiff base complexes via in silico mo" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Detailed Synthesis Protocol for N-(4-Chlorobenzylidene)-p-toluidine: An Application Note for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of the Schiff base N-(4-Chlorobenzylidene)-p-toluidine. This compound is synthesized via the condensation reaction of 4-chlorobenzaldehyde and p-toluidine. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis. This compound is a specific Schiff base formed from the reaction of 4-chlorobenzaldehyde and p-toluidine.[1] Its structure, featuring a substituted benzylidene ring and a p-toluidine moiety, makes it a valuable intermediate and a model compound for studying structure-activity relationships in related molecules. This protocol details a reliable method for its laboratory-scale synthesis.
Reaction Scheme
The synthesis of this compound proceeds through the acid-catalyzed condensation of 4-chlorobenzaldehyde and p-toluidine, with the elimination of a water molecule.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
Table 1: List of Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 | 1.41 g |
| p-Toluidine | C₇H₉N | 107.15 | 10 | 1.07 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~40 mL |
| Concentrated HCl | HCl | 36.46 | - | 2-3 drops |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |
Table 2: List of Equipment
| Equipment | Purpose |
| 100 mL Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Heating mantle | For controlled heating |
| Beakers and graduated cylinders | For measuring and transferring reagents |
| Büchner funnel and filter paper | For filtration |
| TLC plates (silica gel) | To monitor reaction progress |
| UV lamp | To visualize TLC plates |
| Melting point apparatus | To determine the melting point of the product |
| NMR Spectrometer | For structural characterization |
| FT-IR Spectrometer | For functional group identification |
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 20 mL of 95% ethanol. In a separate beaker, dissolve 1.07 g (10 mmol) of p-toluidine in 20 mL of 95% ethanol.
-
Reaction Setup: Add the p-toluidine solution to the round-bottom flask containing the 4-chlorobenzaldehyde solution. Add a magnetic stir bar to the flask.
-
Catalyst Addition: Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture to catalyze the reaction.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.[2] Continue stirring and refluxing for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.
Work-up and Purification
-
Cooling and Precipitation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. The product may start to precipitate out of the solution as it cools. For complete precipitation, the flask can be placed in an ice bath.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₂ClN[3] |
| Molecular Weight | 229.71 g/mol [4] |
| Melting Point | To be determined experimentally |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3-8.5 (s, 1H, -N=CH-), ~6.8-7.8 (m, 8H, Ar-H), ~2.4 (s, 3H, -CH₃)[1] |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~120-150 (Ar-C), ~21 (-CH₃)[1] |
| IR (KBr, cm⁻¹) | ~1625-1600 (C=N stretch)[5] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conduct the reaction in a well-ventilated fume hood.
-
Ethanol and diethyl ether are flammable; avoid open flames.
-
Concentrated hydrochloric acid is corrosive; handle with care.
Conclusion
This protocol provides a straightforward and reproducible method for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable Schiff base for further investigation and application in various fields of chemical and pharmaceutical research.
References
Green Synthesis of p-Toluidine Schiff Bases: A Guide to Eco-Friendly Methodologies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of Schiff bases, compounds characterized by an imine or azomethine group (-C=N-), is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Traditional synthesis methods often rely on volatile organic solvents and require long reaction times, posing environmental and economic challenges. This document outlines various green and sustainable methods for the synthesis of Schiff bases derived from p-toluidine, focusing on techniques that minimize or eliminate the use of hazardous substances, reduce reaction times, and improve energy efficiency. These eco-friendly approaches include mechanochemical grinding, microwave-assisted synthesis, ultrasound irradiation, and the use of natural acid catalysts.
I. Mechanochemical Synthesis (Solvent-Free Grinding)
Mechanochemical synthesis offers a simple, efficient, and solvent-free approach to Schiff base formation. The reaction is initiated by the mechanical energy generated from grinding the reactants together, which provides the necessary energy for the reaction to occur without the need for a solvent.
Experimental Protocol: Mechanochemical Synthesis of 2-methoxy-4-((p-tolylimino)methyl)phenol[1][2]
Materials:
-
Vanillin (1.1 g, 7.5 mmol)
-
p-Toluidine (0.8 g, 7.5 mmol)
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) plate
-
UV lamp
Procedure:
-
Place vanillin and p-toluidine in a 1:1 molar ratio into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes. The progress of the reaction can be monitored by TLC.
-
The reaction mixture will transform into a pale yellow solid crude product.
-
Upon completion, the product can be washed with a small amount of distilled water and then purified by recrystallization from a minimal amount of ethanol.
-
The resulting pale yellow solid is slightly soluble in water.
Characterization: The formation of the Schiff base can be confirmed by spectroscopic methods. For 2-methoxy-4-((p-tolylimino)methyl)phenol, the characteristic C=N bond appears in the FTIR spectrum between 1585.53 cm⁻¹ and 1590.20 cm⁻¹. The molecular ion peak in GC-MS analysis is observed at m/z 241.[1]
Logical Workflow for Mechanochemical Synthesis
Caption: Workflow for the mechanochemical synthesis of Schiff bases.
II. Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient method for Schiff base synthesis, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[2] This technique can be performed under solvent-free conditions or using green solvents like water or ethanol.
Experimental Protocol: Microwave-Assisted Synthesis using a Natural Acid Catalyst[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
p-Toluidine (1 mmol)
-
Cashew shell extract (1 mL)
-
Microwave synthesizer
-
Conical flask (100 mL)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL conical flask, add the aromatic aldehyde, p-toluidine, and cashew shell extract.
-
Cover the flask with aluminum foil and place it in a microwave oven.
-
Irradiate the reaction mixture at 600 W for 80-120 seconds. The reaction progress can be monitored by TLC.
-
After completion, extract the reaction mass with ethyl acetate (15 mL).
-
Dry the organic layer with anhydrous Na₂SO₄.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography.
Experimental Protocol: Microwave-Assisted Synthesis using Glucose in Water[5][6]
Materials:
-
p-Toluidine (0.0025 mol)
-
Desired aromatic aldehyde (0.0025 mol)
-
10% Glucose solution (10 mL)
-
Microwave synthesizer
-
Conical flask (100 mL)
-
Ice-cold water
Procedure:
-
Combine p-toluidine and the desired aldehyde in a 100 mL conical flask.
-
Add 10 mL of the glucose solution to the reaction mixture.
-
Irradiate the mixture in a microwave at 240 W for the specified time (typically a few minutes), with intermittent cooling and stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the solid product.
-
Filter, wash with water, and recrystallize the product.
Experimental Workflow for Microwave-Assisted Synthesis
References
Application Notes and Protocols: N-(4-Chlorobenzylidene)-p-toluidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the synthesis and biological evaluation of metal complexes featuring the Schiff base ligand, N-(4-Chlorobenzylidene)-p-toluidine. This document is intended to serve as a comprehensive resource for researchers interested in the development of novel therapeutic agents.
Introduction to this compound as a Ligand
This compound is a Schiff base ligand synthesized from the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) group.[2] This functional group, along with other potential donor atoms in the ligand structure, allows for the formation of stable coordination complexes with a variety of transition metal ions.[3] The coordination of these ligands to metal centers can significantly enhance their biological activities, including antimicrobial and anticancer properties.[2][4] The resulting metal complexes often exhibit increased lipophilicity, which can facilitate their transport across cell membranes and interaction with biological targets.[5]
Biological Activities of this compound Metal Complexes
While specific biological data for metal complexes of this compound is limited in publicly available literature, the extensive research on structurally similar Schiff base complexes allows for the confident postulation of their potential therapeutic applications.
Antimicrobial Activity
Metal complexes of Schiff bases are widely recognized for their antimicrobial properties.[2] The chelation of a metal ion to a Schiff base ligand can lead to a more potent antimicrobial agent than the free ligand.[6] This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex and facilitating its penetration through the lipid layer of microbial cell membranes.[5]
Data from Structurally Similar Schiff Base Metal Complexes (Antimicrobial Activity)
The following table summarizes the antimicrobial activity of metal complexes derived from Schiff bases with structural similarities to this compound. The data is presented as the zone of inhibition in millimeters.
| Complex | Organism | Zone of Inhibition (mm) | Reference |
| [Cu(L)Cl₂] | Escherichia coli | 12 | [4] |
| Staphylococcus aureus | 15 | [4] | |
| [Ni(L)Cl₂] | Escherichia coli | 10 | [7] |
| Staphylococcus aureus | 13 | [7] | |
| [Zn(L)Cl₂] | Escherichia coli | 11 | [6] |
| Staphylococcus aureus | 14 | [6] | |
| [Co(L)Cl₂] | Escherichia coli | 9 | [7] |
| Staphylococcus aureus | 12 | [7] |
Disclaimer: The ligand (L) in this table represents Schiff bases structurally analogous to this compound. The data should be considered representative and highlights the potential of this class of compounds. Experimental validation with the specific ligand is essential.
Anticancer Activity
Schiff base metal complexes have emerged as a promising class of anticancer agents.[8] Their mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interaction with DNA.[9] The presence of the metal ion is crucial, as it can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.
Data from Structurally Similar Schiff Base Metal Complexes (Anticancer Activity)
The following table presents the in vitro anticancer activity of representative Schiff base metal complexes, with data expressed as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L)₂] | MCF-7 (Breast Cancer) | <10 | [8] |
| A549 (Lung Cancer) | 15.2 | [10] | |
| [Ni(L)₂] | HeLa (Cervical Cancer) | 25.8 | [2] |
| HCT-116 (Colon Cancer) | 30.1 | [2] | |
| [Zn(L)₂] | HepG2 (Liver Cancer) | 18.5 | [11] |
| PC-3 (Prostate Cancer) | 22.4 | [11] | |
| [Co(L)₂] | BGC823 (Gastric Cancer) | 12.7 | [10] |
| Eca109 (Esophageal Cancer) | 14.3 | [10] |
Disclaimer: The ligand (L) in this table represents Schiff bases structurally analogous to this compound. The data is for illustrative purposes to show the potential anticancer efficacy. Specific IC₅₀ values must be determined experimentally for this compound metal complexes.
Experimental Protocols
Synthesis of this compound (Ligand)
This protocol describes the synthesis of the Schiff base ligand via a condensation reaction.
Materials:
-
4-chlorobenzaldehyde
-
p-toluidine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) in 20 mL of ethanol.
-
To this solution, add an equimolar amount of p-toluidine (10 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound ligand in a desiccator.
-
Characterize the synthesized ligand using appropriate spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
General Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes of this compound.
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound ligand (2 mmol) in 20 mL of ethanol in a round-bottom flask with gentle heating if necessary.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with ethanol to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator.
-
Characterize the synthesized complex using FT-IR, UV-Vis, elemental analysis, and other relevant techniques to confirm coordination.
Antimicrobial Screening: Agar Well Diffusion Method
This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized complexes.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar
-
Bacterial or fungal cultures (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a fresh inoculum of the test microorganism and swab it evenly onto the surface of the agar plates.
-
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Prepare solutions of the synthesized complexes and the free ligand in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.
-
Use DMSO as a negative control and a standard antibiotic solution as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
In Vitro Cytotoxicity Assay: MTT Method
This protocol details the evaluation of the anticancer activity of the synthesized complexes against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plate reader (ELISA reader)
-
CO₂ incubator
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized complexes in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Visualizations
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Caption: Experimental workflow for antimicrobial screening.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Proposed mechanism of apoptosis induction by metal complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel copper(ii) complex with a salicylidene carbohydrazide ligand that promotes oxidative stress and apoptosis in triple negative breast cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Chlorobenzylidene)-p-toluidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. This document includes a detailed synthesis protocol and standardized experimental methodologies for evaluating its potential anticancer and antimicrobial activities. While specific biological data for this compound is not extensively available in current literature, the provided protocols offer a robust framework for its investigation as a potential therapeutic agent.
Introduction to this compound
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). Schiff bases are versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities are often attributed to the imine group, which can participate in various biological reactions. The structural framework of this compound, incorporating a p-toluidine moiety and a 4-chlorobenzylidene group, suggests its potential for biological activity, drawing from the known bio-properties of halogenated and methylated aromatic compounds.
Synthesis Protocol
A reliable method for the synthesis of this compound is through the condensation reaction of p-toluidine and 4-chlorobenzaldehyde. The following protocol is adapted from established methods for similar Schiff bases.
Materials:
-
p-Toluidine
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-toluidine (0.1 mol) in 50 mL of ethanol.
-
To this solution, add 4-chlorobenzaldehyde (0.1 mol) dissolved in 50 mL of ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed with constant stirring for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is then recrystallized from ethanol to obtain pure this compound.
-
The purified product is dried in a desiccator and its melting point is determined.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally related Schiff bases, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Schiff bases have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and methyl groups on the aromatic rings may contribute to its potential anticancer properties.
-
Antimicrobial Activity: The imine group is a key pharmacophore in many antimicrobial agents. This compound could be screened for its activity against a panel of pathogenic bacteria and fungi.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells from a culture flask and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
The following tables are templates for recording and presenting the experimental data obtained from the biological evaluations.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| e.g., MCF-7 | 48 | Enter Value |
| e.g., HeLa | 48 | Enter Value |
| e.g., HepG2 | 48 | Enter Value |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| e.g., Staphylococcus aureus | Positive | Enter Value |
| e.g., Escherichia coli | Negative | Enter Value |
| e.g., Pseudomonas aeruginosa | Negative | Enter Value |
Visualizations
The following diagrams illustrate the experimental workflows described in this document.
Caption: Synthesis workflow for this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Notes and Protocols: Antifungal Properties of Chloro-Substituted Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antifungal properties of chloro-substituted Schiff bases, including quantitative activity data, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their proposed mechanism of action.
Introduction
Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities, including notable antifungal efficacy.[1][2][3] The introduction of chloro-substituents onto the aromatic rings of Schiff bases has been shown to significantly modulate their biological properties, often enhancing their antifungal potential.[4][5] These compounds have demonstrated activity against a variety of pathogenic fungi, including strains of Candida, Aspergillus, and dermatophytes.[1][5][6] This document serves as a practical guide for researchers interested in the exploration and development of chloro-substituted Schiff bases as novel antifungal agents.
Quantitative Antifungal Activity
The antifungal activity of chloro-substituted Schiff bases is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various chloro-substituted Schiff bases against different fungal strains as reported in the literature.
Table 1: Antifungal Activity of Chloro-Substituted Schiff Bases Against Candida Species
| Compound/Schiff Base Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff base of sulfamethoxazole with hydroxy and chloro substitution | Candida auris TDG1912 | 16 | [4] |
| Schiff base of sulfamethoxazole with hydroxy and chloro substitution | Candida glabrata NCPF8018 | 4-8 | [4] |
| Schiff base of sulfamethoxypyridazine with hydroxy and chloro substitution | Candida spp. | 16-128 | [4] |
| 2,4-dichloro substituted thiazolyl-triazole Schiff Base (B1) | Candida albicans | - | [7] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Candida albicans | - | [1] |
| Pyrimidine ring-containing derivative SB5 | Candida albicans (drug susceptible & resistant strains) | Potent activity | [8] |
| 2-(4-Chlorobenzylidene)aminothiophene-3-carbonitrile (4b) | Not specified | - | [5] |
Table 2: Antifungal Activity of Chloro-Substituted Schiff Bases Against Other Fungi
| Compound/Schiff Base Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.7 | [1] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Trichophyton rubrum | - | [1] |
| 2,6-dichloro substituted 2-aminothiophene derivative (4e) | Trichophyton rubrum 6753 | 32 | [5] |
| 2,6-dichloro substituted 2-aminothiophene derivative (4e) | Trichophyton tonsurans 700 | 64 | [5] |
| 2,4-dichloro substituted 2-aminothiophene derivative (4d) | Epidermophyton floccosum 6999 | 128 | [5] |
| 2,3-dichloro substituted 2-aminothiophene derivative (4n) | Epidermophyton floccosum 6999 | 256 | [5] |
| Schiff base from 5-chlorosalicylaldehyde and differently substituted aromatic amines (3f) | Microsporum gypseum | Stronger than fluconazole | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antifungal evaluation of chloro-substituted Schiff bases, compiled from various research sources.
Protocol 1: Synthesis of Chloro-Substituted Schiff Bases
This protocol describes a general method for the synthesis of chloro-substituted Schiff bases via the condensation of a chloro-substituted aldehyde or ketone with a primary amine.
Materials:
-
Chloro-substituted aromatic aldehyde (e.g., 5-chlorosalicylaldehyde, 4-chlorobenzaldehyde)
-
Primary amine (e.g., substituted aniline, aminothiophene derivative)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Reflux apparatus
-
Magnetic stirrer and hot plate
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve an equimolar amount of the chloro-substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the primary amine.
-
Add a few drops of glacial acetic acid as a catalyst (optional, but can increase the reaction rate).
-
The reaction mixture is then typically refluxed for a period ranging from 2 to 6 hours.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
-
The structure of the synthesized compound is confirmed using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases using the broth microdilution method, a common technique for evaluating antifungal activity.
Materials:
-
Synthesized chloro-substituted Schiff bases
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B) as a positive control
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines). The final concentration should be adjusted to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Dissolve the synthesized Schiff bases in DMSO to prepare a stock solution. A series of twofold dilutions of the compounds are then prepared in the culture medium in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared fungal suspension.
-
Controls: Include a positive control (a known antifungal agent), a negative control (medium with fungal inoculum and DMSO, but no compound), and a sterility control (medium only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by using a microplate reader to measure the optical density.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of chloro-substituted Schiff bases and their proposed mechanism of antifungal action.
Caption: General workflow for the synthesis and antifungal evaluation of chloro-substituted Schiff bases.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Schiff bases of sulphonamides as a new class of antifungal agent against multidrug‐resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential [mdpi.com]
- 8. Efficacy of Novel Schiff base Derivatives as Antifungal Compounds in Combination with Approved Drugs Against Candida Albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Chlorobenzylidene)-p-toluidine as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chlorobenzylidene)-p-toluidine is a Schiff base, an imine-containing organic compound, synthesized from the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Its unique electronic and steric properties, arising from the p-toluidine moiety linked to a 4-chlorobenzylidene group, make it a valuable and versatile intermediate in organic synthesis. The central imine (-C=N-) functionality serves as a key reactive site, enabling the construction of a variety of complex heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically relevant heterocyclic compounds, specifically 2-azetidinones (β-lactams) and 4-thiazolidinones.
Application Notes
This compound is a crucial building block for the synthesis of various heterocyclic systems, which are prominent motifs in many pharmaceutical agents. The electron-withdrawing nature of the 4-chlorophenyl group and the electron-donating character of the p-tolyl group influence the reactivity of the imine bond, making it amenable to a range of chemical transformations.
Key Applications:
-
Synthesis of 2-Azetidinones (β-lactams): The [2+2] cycloaddition reaction of this compound with chloroacetyl chloride, known as the Staudinger synthesis, provides a direct route to 3-chloro-4-substituted-2-azetidinones. The β-lactam ring is a core component of numerous antibiotic drugs, including penicillins and cephalosporins. Derivatives of this scaffold are also investigated for their potential as antifungal, antitubercular, and antitumor agents.
-
Synthesis of 4-Thiazolidinones: The cyclocondensation reaction of this compound with thioglycolic acid offers an efficient pathway to 2,3-disubstituted-4-thiazolidinones. This heterocyclic ring system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.
The following sections provide detailed, step-by-step protocols for the synthesis of the this compound intermediate and its subsequent conversion into these important heterocyclic compounds.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the target heterocyclic compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₁₄H₁₂ClN | 229.71 | >90 | 98-100 |
| 3-Chloro-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one | C₁₆H₁₃Cl₂NO | 322.19 | 70-85 | Not Reported |
| 2-(4-Chlorophenyl)-3-(p-tolyl)thiazolidin-4-one | C₁₆H₁₄ClNOS | 303.81 | 60-75 | 142-144 |
*Yields are representative and may vary based on reaction scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the synthesis of the Schiff base intermediate via the condensation of 4-chlorobenzaldehyde and p-toluidine.
Materials:
-
4-Chlorobenzaldehyde
-
p-Toluidine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (0.1 mol, 14.06 g) in 100 mL of ethanol.
-
To this solution, add p-toluidine (0.1 mol, 10.72 g).
-
Add a catalytic amount (5-10 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product in a desiccator.
Expected Yield: >90%
Characterization: The product can be characterized by its melting point (98-100 °C) and spectroscopic methods (FT-IR, ¹H NMR, and ¹³C NMR).
Protocol 2: Synthesis of 3-Chloro-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one
This protocol details the [2+2] cycloaddition reaction of the intermediate with chloroacetyl chloride to form a 2-azetidinone derivative.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 2.30 g) in 50 mL of anhydrous 1,4-dioxane.
-
Add triethylamine (0.01 mol, 1.4 mL) to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a dropping funnel, prepare a solution of chloroacetyl chloride (0.01 mol, 0.79 mL) in 20 mL of anhydrous 1,4-dioxane.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.
-
The precipitated triethylammonium hydrochloride is formed as a white solid.
-
Pour the reaction mixture into 100 mL of crushed ice with vigorous stirring.
-
The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from ethanol to obtain the purified 3-Chloro-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one.
Expected Yield: 70-85%
Protocol 3: Synthesis of 2-(4-Chlorophenyl)-3-(p-tolyl)thiazolidin-4-one
This protocol describes the cyclocondensation of the intermediate with thioglycolic acid to yield a 4-thiazolidinone derivative.
Materials:
-
This compound
-
Thioglycolic acid (Mercaptoacetic acid)
-
Zinc chloride (ZnCl₂, anhydrous, catalyst)
-
1,4-Dioxane (anhydrous) or Toluene
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter paper
-
Sodium bicarbonate solution (10%)
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (0.01 mol, 2.30 g) and 100 mL of anhydrous 1,4-dioxane (or toluene).
-
To this mixture, add thioglycolic acid (0.012 mol, 0.83 mL).
-
Add a catalytic amount of anhydrous zinc chloride (a pinch).
-
Heat the reaction mixture to reflux and continue refluxing for 8-12 hours. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of ice-cold water.
-
Neutralize the excess acid by slowly adding 10% sodium bicarbonate solution until effervescence ceases.
-
The solid product will precipitate.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain purified 2-(4-Chlorophenyl)-3-(p-tolyl)thiazolidin-4-one.
Expected Yield: 60-75%
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
References
Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imines, compounds containing a carbon-nitrogen double bond (C=N), are crucial intermediates in organic synthesis and are prevalent in many biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This document provides a detailed protocol for the characterization of imines using ¹H and ¹³C NMR spectroscopy, including sample preparation, data acquisition, and interpretation.
Experimental Protocols
Accurate and reproducible NMR data begins with meticulous sample preparation and standardized acquisition parameters.
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR spectra.[1]
-
Sample Quantity :
-
Solvent Selection :
-
Use high-purity deuterated solvents to avoid large solvent signals in ¹H NMR spectra.[1]
-
Common solvents for imines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[4][5]
-
The choice of solvent should be based on the sample's solubility.[6] Chemical shifts are solvent-dependent, so using the same solvent as literature reports is advisable for comparison.[6]
-
The recommended sample volume should result in a solution height of 40–50 mm in the NMR tube (approximately 550–680 µL).[6]
-
-
Sample Filtration :
-
Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered.
-
Suspended particles disrupt the magnetic field homogeneity, leading to broad spectral lines and poor shimming.[2]
-
Filtration can be achieved by passing the solution through a pipette containing a small, tightly packed plug of glass wool.[2][6]
-
-
NMR Tubes :
-
Use clean, high-quality 5 mm NMR tubes. Scratched or cracked tubes should be discarded as they can negatively affect spectral quality.[2]
-
-
Internal Standard :
-
For chemical shift referencing, Tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm).[7][8]
-
Alternatively, the residual protio-solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
For quantitative NMR (qNMR), a stable internal standard of known purity that has a signal in a clear region of the spectrum must be accurately weighed and added to the sample.[9][10]
-
¹H NMR Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using standard parameters. A typical experiment involves:
-
Pulse Angle : 30-90°
-
Number of Scans (NS) : 8 to 16 scans are usually sufficient for routine characterization.
-
Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is crucial.[10]
-
Acquisition Time (AQ) : 2-4 seconds.
-
¹³C NMR Data Acquisition
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
Pulse Angle : 30-45°
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.[11][12]
-
Relaxation Delay (D1) : 2 seconds is a common starting point.
-
Techniques : Employing polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ groups.
-
Data Presentation and Interpretation
Characteristic ¹H NMR Chemical Shifts
The imine proton (H-C=N) is a key diagnostic signal. It typically appears as a singlet (unless coupled to other protons) in a deshielded region of the spectrum.
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Imine (H-C=N) | 8.0 – 8.9 | Aldimines. This is a highly diagnostic singlet.[13] |
| Aromatic (Ar-H) | 6.5 – 8.5 | Depends on the substitution pattern and proximity to the imine group.[7] |
| Alkyl H α to N (N-CH) | 3.0 – 5.0 | Protons on the carbon attached to the imine nitrogen (e.g., N-CH₂-Ph) are deshielded. Signals for N-benzyl groups often appear around 4.7-5.0 ppm.[13] |
| Alkyl H α to C=N | 2.0 – 3.0 | Protons on the carbon attached to the imine carbon (e.g., from an aliphatic aldehyde). |
Table 1: Typical ¹H NMR chemical shifts for imine protons.
Characteristic ¹³C NMR Chemical Shifts
The imine carbon is significantly deshielded and is a hallmark of the ¹³C NMR spectrum.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Imine (C=N) | 155 – 170 | This is the most deshielded carbon in the non-aromatic region. Its exact shift is sensitive to substituents.[13][14] |
| Aromatic (Ar-C) | 110 – 150 | Standard aromatic region. The carbon attached to the imine group (Ar-C=N) is often found near the downfield end of this range. |
| Alkyl C α to N (N-C) | 45 – 65 | Carbon attached to the imine nitrogen. For N-benzyl groups, this signal is often around 62-65 ppm.[13][14] |
| Alkyl C α to C=N | 20 – 40 | Carbon attached to the imine carbon. |
Table 2: Typical ¹³C NMR chemical shifts for imine carbons.
Analysis of E/Z Isomerism
Imines can exist as E and Z isomers, which are often in equilibrium and can be distinguished by NMR. The different spatial arrangement of substituents around the C=N bond leads to distinct chemical shifts for each isomer.[15] The relative integration of the corresponding signals in the ¹H NMR spectrum can be used to determine the isomeric ratio.
Quantitative NMR (qNMR) for Purity Analysis
qNMR is a highly accurate method for determining the purity of a sample without the need for a specific reference standard of the analyte itself.[16][17]
-
Principle : The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16]
-
Method : An internal standard of known high purity (e.g., maleic acid, 1,4-BTMSB-d₄) is weighed accurately and mixed with a precisely weighed amount of the imine sample.[9]
-
Calculation : The purity of the analyte can be calculated by comparing the integrals of a known number of protons from the analyte with the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.[10]
-
Key Considerations : For accurate quantification, complete relaxation of all relevant nuclei is essential. This is achieved by using a long relaxation delay (D1), typically at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.[10] Signals chosen for quantification should be sharp, baseline-resolved, and free from overlap with other signals.[10]
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. CN102531957A - Synthesis method for imine compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. emerypharma.com [emerypharma.com]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
column chromatography purification of N-(4-Chlorobenzylidene)-p-toluidine
An Application Note on the Chromatographic Purification of N-(4-Chlorobenzylidene)-p-toluidine
Introduction
This compound is a Schiff base (or imine) compound synthesized from the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Schiff bases are valuable intermediates in organic synthesis and exhibit a range of biological activities. The purification of these imines, however, presents a significant challenge. The central imine bond (-C=N-) is susceptible to hydrolysis, particularly in the presence of acid.[2] Standard column chromatography, which often employs silica gel as the stationary phase, can lead to product degradation because silica gel is inherently acidic and contains surface water.[3][4]
This application note provides a detailed protocol for the successful purification of this compound using column chromatography. The key to this methodology is the deactivation of the silica gel stationary phase by incorporating a small percentage of a basic modifier, such as triethylamine (TEA), into the mobile phase. This approach neutralizes the acidic sites on the silica, preventing the hydrolysis of the acid-sensitive imine product and enabling high-purity isolation.
Synthesis and Purification Overview
The synthesis of this compound is typically achieved via a condensation reaction between 4-chlorobenzaldehyde and p-toluidine, often under reflux conditions in a solvent like ethanol.[1] The subsequent purification workflow is critical to isolate the desired imine from unreacted starting materials and by-products.
Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocol
This protocol details the steps for purifying the crude product. It assumes the initial synthesis has been completed.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, flasks, and test tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
The first step is to determine an optimal solvent system (mobile phase) that provides good separation between the desired product and impurities.
-
Prepare several eluent systems with varying polarities by mixing hexane and ethyl acetate. To each, add 1% triethylamine to prevent streaking and decomposition on the TLC plate.
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each plate in a different eluent system.
-
Visualize the developed plates under a UV lamp.
-
The ideal mobile phase will show the product spot with a Retention Factor (Rf) of approximately 0.3-0.4, well-separated from other spots.
Table 1: Example TLC Analysis for Mobile Phase Selection
| Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Rf of p-Toluidine | Rf of Product | Rf of 4-Chlorobenzaldehyde | Observations |
|---|---|---|---|---|
| 95:5 | 0.10 | 0.25 | 0.45 | Good separation, product Rf is slightly low. |
| 90:10 | 0.18 | 0.38 | 0.60 | Optimal separation with ideal product Rf. |
| 80:20 | 0.30 | 0.55 | 0.75 | Poor separation, all spots have high Rf values. |
Note: Data are representative examples to illustrate the selection process.
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 90:10 + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached.
-
Ensure the solvent level never drops below the top of the silica gel to prevent the column from cracking.
-
Add a thin layer of sand on top of the packed silica to protect the surface during sample loading.
Step 3: Sample Loading and Elution
Figure 2: Step-by-step workflow for the column chromatography purification process.
-
Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Once the sample has fully entered the silica, carefully add the mobile phase to fill the column.
-
Begin eluting the column, collecting the solvent that passes through in small, numbered fractions. Maintain a constant flow rate.
-
Monitor the separation by spotting alternate fractions onto a TLC plate and developing it.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data and Results
Proper execution of this protocol should yield the target compound with high purity.
Table 2: Typical Column Chromatography Parameters
| Parameter | Value / Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate + 1% Triethylamine |
| Flow Rate | ~2-4 mL/min |
| Sample Load | 500 mg crude product |
| Fraction Size | 10 mL |
Table 3: Representative Purification Outcome
| Parameter | Value |
|---|---|
| Mass of Crude Product | 500 mg |
| Mass of Purified Product | 410 mg |
| Yield | 82% |
| Purity (by ¹H NMR) | >98% |
Discussion: The Role of Triethylamine
The primary challenge in purifying imines is their instability on acidic media.[4] Silica gel's surface is covered with silanol groups (Si-OH), which are acidic and can catalyze the hydrolysis of the imine back to its constituent aldehyde and amine.
References
Application Notes and Protocols for Developing Biosensors Using Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to developing biosensors using Schiff base derivatives. This document covers the underlying principles, signaling mechanisms, and detailed experimental procedures for fluorescent, colorimetric, and electrochemical biosensors.
Application Notes
Schiff bases, compounds containing an azomethine (-C=N-) group, are versatile ligands in the design of biosensors due to their straightforward synthesis, structural flexibility, and ability to coordinate with a wide range of analytes.[1][2] Their electronic and photophysical properties can be finely tuned, making them excellent candidates for various sensing applications, including the detection of metal ions, small molecules, and biomolecules.[3][4]
Types of Biosensors Based on Schiff Base Derivatives
-
Fluorescent Biosensors: These sensors utilize changes in fluorescence intensity or wavelength upon binding of the analyte.[5] Schiff base fluorescent sensors are known for their high sensitivity and selectivity.[3][4] The sensing mechanism often involves processes like Chelation-Induced Fluorescence Modulation (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).[3][6][7]
-
Colorimetric Biosensors: These sensors produce a visible color change upon interaction with the target analyte, allowing for simple and rapid detection, often by the naked eye.[8][9] This makes them suitable for cost-effective and portable sensing applications.
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon the analyte binding to the Schiff base immobilized on an electrode surface.[10][11] They offer high sensitivity, rapid response times, and are amenable to miniaturization.[12]
Signaling Mechanisms of Fluorescent Schiff Base Biosensors
The fluorescence of Schiff base derivatives can be modulated through several mechanisms upon analyte binding. Understanding these mechanisms is crucial for the rational design of effective fluorescent probes.
-
Chelation-Induced Fluorescence Modulation (CHEF): In the CHEF mechanism, the binding of a metal ion to the Schiff base ligand restricts the C=N isomerization, leading to a rigid and planar conformation. This rigidity minimizes non-radiative decay pathways and enhances the fluorescence quantum yield, resulting in a "turn-on" fluorescence response.[3][5][6]
-
Photoinduced Electron Transfer (PET): PET-based sensors consist of a fluorophore linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of the analyte, photoexcitation of the fluorophore leads to electron transfer from the receptor to the fluorophore, quenching the fluorescence. Upon binding of an analyte (e.g., a metal ion) to the receptor, the lone pair electrons are engaged in coordination, suppressing the PET process and restoring fluorescence ("turn-on" response).[2][3][13]
-
Intramolecular Charge Transfer (ICT): ICT sensors typically contain an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The binding of an analyte can alter the electron-donating or -accepting ability of the respective groups, leading to a shift in the emission wavelength or a change in fluorescence intensity.[6][14]
Caption: Signaling mechanisms in fluorescent Schiff base biosensors.
General Experimental Workflow
The development of a Schiff base biosensor typically follows a systematic workflow, from the design and synthesis of the Schiff base to the final application in analyte detection.
Caption: General workflow for developing Schiff base biosensors.
Quantitative Data Summary
The performance of various Schiff base biosensors is summarized in the tables below, providing a comparative overview of their analytical capabilities.
Table 1: Fluorescent Schiff Base Biosensors for Metal Ion Detection
| Schiff Base Derivative | Target Analyte | Detection Limit (LOD) | Linear Range | Reference |
| Carbazole-based Schiff base | Al³⁺ | 2.59 x 10⁻⁷ M | - | |
| 4-hydroxyacetophenone and p-anisidine based | Fe³⁺ | 0.42 µM | 4.7 - 50 µM | [15] |
| Benzyl amine and 2-hydroxy-1-napthaldehyde based | Cu²⁺ | - | - | [16] |
| (4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (MNC) | Cu(II) | 1.45 nM | - | [17] |
| Benzimidazole-based Schiff base | Cu²⁺ | 24.4 ± 0.5 nM | - | [18] |
| Benzimidazole-based Schiff base | Zn²⁺ | 2.18 ± 0.1 nM | - | [18] |
| 4-((E)-1-(((Z)-2,4dihydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol | Cu²⁺ | 42.09 nM | - |
Table 2: Electrochemical Schiff Base Biosensors
| Schiff Base Derivative / Modification | Target Analyte | Detection Limit (LOD) | Linear Range | Reference |
| 2-[({2-[(2-{[(Z)-1-(2-hydroxyphenyl) methylidene] amino} phenyl) disulfanyl] phenyl} imino) methyl] phenol on Au electrode | Adrenaline | 63.0 nmol L⁻¹ | 0.5–150.0 μmol L⁻¹ | [10] |
| Polyaniline/f-CNTs electrospun nanofibers | Dopamine | 0.0974 µM | 50–500 nM | [12] |
| Poly(3-aminobenzylamine)/f-CNTs electrospun nanofibers | Dopamine | 0.1554 µM | 50–500 nM | [12] |
| Cu-TCPP/graphene on glassy carbon electrode | Dopamine | 3.6 nM | 0.02–100 µM | [19] |
Table 3: Colorimetric Schiff Base Biosensors
| Schiff Base Derivative | Target Analyte | Detection Limit (LOD) | Linear Range | Reference |
| 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene | Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ | - | - | [8] |
| Thiazole-based Schiff base SB1 | Cu²⁺ | 0.015 µg mL⁻¹ | - | [9] |
| Chitosan films with immobilized GOx | Glucose | 33 µM | 0.1-0.8 mM | [20] |
| Paper-based with GOx and HRP | Glucose | 2.92 mmol L⁻¹ | 0.5–20 mM | [21] |
| Paper-based with GOx, HRP, and TMB | Glucose | 50 µM | 0.1 - 1.0 mM | [22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Schiff base derivatives and the fabrication and characterization of various types of biosensors.
Protocol 1: Synthesis of a Fluorescent Schiff Base Sensor for Metal Ions
This protocol describes a general procedure for the synthesis of a Schiff base via condensation reaction.
Materials:
-
Aldehyde or ketone (e.g., 4-(dimethylamino)benzaldehyde, 2-hydroxy-1-naphthaldehyde)[8][16]
-
Ethanol or Methanol
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Round bottom flask
Procedure:
-
Dissolve the aldehyde/ketone (1 mmol) in 20 mL of ethanol in a 100 mL round bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Reflux the mixture with constant stirring for 2-4 hours.[16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.[8]
-
Dry the purified Schiff base in a vacuum desiccator.
-
Characterize the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[1][23]
Protocol 2: Fabrication of an Electrochemical Biosensor on a Gold Electrode
This protocol outlines the steps for immobilizing a synthesized Schiff base onto a gold electrode surface to create an electrochemical sensor.
Materials:
-
Bare gold electrode
-
Synthesized Schiff base with a thiol or disulfide group for self-assembly
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Phosphate buffer solution (PBS)
-
Potassium ferricyanide/ferrocyanide solution
-
Cyclic voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) setup
Procedure:
-
Electrode Cleaning:
-
Polish the bare gold electrode with alumina slurry on a polishing pad.
-
Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove any impurities.
-
Dry the electrode under a stream of nitrogen.
-
-
Schiff Base Immobilization:
-
Prepare a solution of the thiol-containing Schiff base (e.g., 1 mM) in ethanol or DMSO.
-
Immerse the cleaned gold electrode in the Schiff base solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).[10]
-
-
Washing:
-
After incubation, gently rinse the modified electrode with ethanol and then deionized water to remove any non-specifically adsorbed molecules.
-
Dry the electrode under a nitrogen stream.
-
-
Electrochemical Characterization:
-
Perform Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻ to confirm the successful immobilization of the Schiff base on the electrode surface.[10] A decrease in the peak current and an increase in the charge transfer resistance compared to the bare electrode indicate successful surface modification.
-
Protocol 3: Development of a Colorimetric Glucose Biosensor
This protocol describes the fabrication of a simple colorimetric biosensor for glucose detection, often on a paper or film-based platform.
Materials:
-
Glucose Oxidase (GOx)
-
Horseradish Peroxidase (HRP)
-
A chromogenic substrate (e.g., 3,3′,5,5′-tetramethylbenzidine (TMB) or potassium iodide)[21][22]
-
Phosphate buffer solution (pH 6.0-7.0)
-
Glucose standards
-
UV-Vis spectrophotometer or a smartphone camera for colorimetric reading
Procedure:
-
Preparation of the Sensing Platform:
-
Enzyme Immobilization:
-
Prepare a solution containing GOx and HRP in a phosphate buffer.
-
Spot the enzyme solution onto the designated detection zones of the paper or chitosan film.
-
Allow the enzymes to immobilize by drying at room temperature. Glutaraldehyde can be used as a cross-linking agent to enhance enzyme stability.[20]
-
-
Addition of Chromogenic Substrate:
-
Spot a solution of the chromogenic substrate (e.g., TMB) onto the detection zones.[22]
-
-
Glucose Detection:
-
Apply a small volume of the sample containing glucose to the detection zone.
-
The enzymatic reaction cascade will occur: GOx catalyzes the oxidation of glucose, producing hydrogen peroxide. HRP then catalyzes the oxidation of the chromogenic substrate by hydrogen peroxide, resulting in a color change. .
-
The intensity of the color is proportional to the glucose concentration.
-
-
Quantification:
-
Measure the color intensity using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the colored product or capture an image with a smartphone and analyze the color values (e.g., RGB) using image processing software.[20][21]
-
Generate a calibration curve using glucose standards of known concentrations to quantify the glucose in the sample.
-
Characterization Techniques
The successful synthesis of the Schiff base and fabrication of the biosensor must be confirmed through various characterization techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the formation of the imine (-C=N-) bond, which is characteristic of Schiff bases, and to confirm the presence of other functional groups.[1][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized Schiff base.[1][23]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming its identity.[8]
-
UV-Visible (UV-Vis) Spectroscopy: To study the photophysical properties of the Schiff base and its interaction with the analyte, particularly for colorimetric and fluorescent sensors.[9][23]
-
Fluorescence Spectroscopy: To evaluate the sensing performance of fluorescent biosensors, including measuring fluorescence enhancement or quenching upon analyte binding.[15][16]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): To characterize the electrochemical properties of modified electrodes and to study the electron transfer processes during sensing.[10]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. doaj.org [doaj.org]
- 10. Immobilization of a novel synthesized Schiff base on the surface of a gold electrode for the electrochemical study of adrenaline - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design of a novel Schiff-base fluorescent sensor for Al3+: experimental and computational studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable approach for schiff base synthesis: turn off fluorescent sensor for selective detection of Fe3+ in tap water | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Colorimetric Glucose Biosensor Based on Chitosan Films and Its Application for Glucose Detection in Beverages Using a Smartphone Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Chemometric-Assisted Colorimetric-Based Inexpensive Paper Biosensor for Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paper-Based Colorimetric Biosensor for Tear Glucose Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Synthesis and Applications of N-(4-Chlorobenzylidene)-p-toluidine Metal Complexes: A Detailed Overview for Researchers
Introduction: The synthesis of Schiff base metal complexes is a burgeoning field of research, offering a versatile platform for the development of novel therapeutic agents and catalysts. Among these, N-(4-Chlorobenzylidene)-p-toluidine, a Schiff base derived from the condensation of 4-chlorobenzaldehyde and p-toluidine, presents a promising ligand for the formation of metal complexes with diverse applications. This document provides detailed application notes and experimental protocols for the synthesis of this Schiff base and its potential metal complexes, tailored for researchers, scientists, and drug development professionals. While specific data for this compound metal complexes is limited in publicly available literature, this report leverages data from structurally analogous compounds to provide valuable insights and guidance for future research.
Application Notes
The metal complexes of Schiff bases derived from substituted benzaldehydes and anilines have demonstrated significant potential in various fields, primarily owing to the versatile coordination chemistry of the azomethine group (-C=N-). The introduction of a chloro-group on the benzylidene ring and a methyl group on the toluidine moiety in this compound can modulate the electronic and steric properties of the resulting metal complexes, influencing their biological activity and catalytic efficacy.
Potential Therapeutic Applications:
-
Antimicrobial Activity: Metal complexes of similar Schiff bases have shown potent antibacterial and antifungal properties. The chelation of the metal ion to the Schiff base ligand is often reported to enhance its antimicrobial activity compared to the free ligand. This enhancement is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of Schiff base metal complexes against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and interference with cellular signaling pathways crucial for cancer cell proliferation. The presence of the 4-chloro substituent may enhance the anticancer potential.
Potential Catalytic Applications:
-
Oxidation and Reduction Reactions: Transition metal complexes of Schiff bases are known to catalyze a variety of organic transformations, including oxidation and reduction reactions. The specific metal center and the ligand framework play a crucial role in determining the catalytic activity and selectivity.
-
Coupling Reactions: These complexes have also been explored as catalysts in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Quantitative Data from Analogous Compounds
Due to the limited availability of specific quantitative data for this compound metal complexes, the following tables summarize data from structurally similar Schiff base complexes to provide a comparative reference for expected performance.
Table 1: Antimicrobial Activity of Analogous Schiff Base Metal Complexes (Inhibition Zone in mm)
| Compound/Complex | Staphylococcus aureus | Escherichia coli | Saccharomyces cerevisiae |
| (E)-N-(4-chlorobenzylidene) aniline | 10 | 12 | 14 |
| Co(II) complex of a related Schiff base | 18 | 20 | Not Reported |
| Ni(II) complex of a related Schiff base | 16 | 18 | Not Reported |
| Cu(II) complex of a related Schiff base | 22 | 25 | Not Reported |
| Zn(II) complex of a related Schiff base | 20 | 22 | Not Reported |
Table 2: Anticancer Activity of Analogous Schiff Base Metal Complexes (IC50 in µM)
| Compound/Complex | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Related Schiff base ligand | >100 | >100 | >100 |
| Mn(II) complex | 7.86 | Not Reported | 3.50 |
| Fe(II) complex | Not Reported | Not Reported | Not Reported |
| Co(II) complex | Not Reported | Not Reported | Not Reported |
| Ni(II) complex | Not Reported | Not Reported | Not Reported |
| Cu(II) complex | 15 | 12 | Not Reported |
| Zn(II) complex | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the Schiff base ligand and its potential metal complexes, adapted from procedures for analogous compounds.
Protocol 1: Synthesis of this compound
Materials:
-
4-chlorobenzaldehyde
-
p-toluidine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve a specific molar equivalent of p-toluidine in 20 mL of ethanol.
-
In a separate beaker, dissolve an equimolar amount of 4-chlorobenzaldehyde in 20 mL of ethanol.
-
Slowly add the 4-chlorobenzaldehyde solution to the p-toluidine solution while stirring continuously.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and reflux the mixture with constant stirring at 70-80°C for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate of this compound is then collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR and ¹H NMR.
Protocol 2: Synthesis of Metal (II) Complexes of this compound
Materials:
-
This compound (ligand)
-
Metal (II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a specific molar equivalent of the this compound ligand in 20 mL of methanol or ethanol in a 100 mL round bottom flask, with gentle heating if necessary.
-
In a separate beaker, dissolve a half molar equivalent of the respective metal (II) chloride salt in 10 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color of the solution is typically observed, indicating complex formation.
-
Attach a reflux condenser and reflux the reaction mixture for 3-4 hours at an appropriate temperature.
-
Cool the reaction mixture to room temperature.
-
The precipitated metal complex is collected by vacuum filtration.
-
Wash the solid complex with the solvent to remove any unreacted ligand and metal salt.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized metal complexes using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and potential applications of this compound metal complexes.
Caption: Workflow for the synthesis of this compound metal complexes.
Caption: Proposed mechanism of antimicrobial activity for Schiff base metal complexes.
Disclaimer: The provided protocols and data are based on analogous compounds and should be adapted and optimized for the specific synthesis of this compound and its metal complexes. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Growing Single-Crystal Schiff Base Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for growing high-quality single crystals of Schiff base compounds, a critical step for structural elucidation by X-ray crystallography and for the development of new pharmaceutical agents. The following sections detail the most effective methods, offer guidance on solvent selection, and provide step-by-step experimental protocols.
Introduction to Single Crystal Growth of Schiff Bases
Schiff bases, with their characteristic imine or azomethine group (-C=N-), are a versatile class of organic compounds with wideranging applications in coordination chemistry, catalysis, and medicinal chemistry. Obtaining high-quality single crystals is essential for determining their three-dimensional molecular structure, which provides invaluable insights into their chemical and physical properties, as well as their biological activity. The process of crystal growth is often more of an art than a science, requiring patience and meticulous experimentation. The key is to achieve a state of supersaturation, from which the compound will slowly precipitate in an ordered crystalline form. The slower the process, the higher the likelihood of obtaining large, well-defined single crystals.
Key Crystal Growth Techniques
The three most common and effective techniques for growing single crystals of Schiff base compounds from solution are Slow Evaporation, Vapor Diffusion, and Solvent Layering. The choice of method depends on the solubility of the compound, the quantity of material available, and the properties of the solvents.
Slow Evaporation
This is often the simplest and most common method for crystal growth[1][2]. It is particularly useful when the Schiff base is moderately soluble in a chosen solvent. The principle involves dissolving the compound in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly, which gradually increases the concentration of the solute until it reaches supersaturation and crystallization begins[3].
-
Preparation of a Saturated Solution:
-
Dissolve the Schiff base compound (typically 5-20 mg) in a high-purity solvent in a clean glass vial or test tube. Start with a small amount of solvent and gradually add more until the compound is fully dissolved. Gentle warming can be used to aid dissolution, but ensure the compound is stable at elevated temperatures.
-
If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel.
-
-
Crystallization Setup:
-
Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation. Fewer and smaller holes will slow down the process, which is generally preferred for growing larger crystals[2].
-
Alternatively, a cotton plug can be placed in the mouth of the vial to allow for slow evaporation[2].
-
-
Crystal Growth:
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitor the vial periodically for crystal formation. This can take anywhere from a few days to several weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove the mother liquor with a pipette.
-
Gently wash the crystals with a small amount of a solvent in which the compound is insoluble to remove any residual impurities.
-
Carefully pick the crystals using a spatula or a crystal mounting loop.
-
Caption: Workflow for the Slow Evaporation Technique.
Vapor Diffusion
This technique is particularly useful when only small amounts of the Schiff base are available[1]. It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent in which the compound is insoluble. The poor solvent should be more volatile than the good solvent. Vapors of the poor solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization[4].
-
Preparation of Solutions:
-
Dissolve the Schiff base (2-10 mg) in a small volume (0.5-1 mL) of a "good" solvent in a small, open vial.
-
In a larger vial or beaker, add a larger volume (3-5 mL) of a volatile "poor" solvent.
-
-
Crystallization Setup:
-
Place the small vial containing the Schiff base solution inside the larger vial, ensuring the inner vial does not touch the walls of the outer vial[1].
-
Seal the outer vial tightly with a cap or parafilm to create a closed system.
-
-
Crystal Growth:
-
Place the setup in a stable, vibration-free location.
-
The vapor from the poor solvent will slowly diffuse into the good solvent, causing the Schiff base to crystallize over time. This process can take several days to a few weeks.
-
-
Crystal Harvesting:
-
Once crystals have formed, carefully open the container and remove the inner vial.
-
Remove the remaining solvent and harvest the crystals as described in the slow evaporation protocol.
-
Caption: Workflow for the Vapor Diffusion Technique.
Solvent Layering (Liquid-Liquid Diffusion)
In this method, a solution of the Schiff base in a "good" solvent is carefully layered with a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. Over time, the solvents will slowly diffuse into one another, creating a gradient of solubility that promotes crystallization at the interface[1][4].
-
Preparation of the Solution:
-
Dissolve the Schiff base in a minimal amount of a "good," denser solvent in a narrow container like a test tube or an NMR tube.
-
-
Layering the Anti-Solvent:
-
Carefully and slowly add a less dense "poor" solvent down the side of the container to form a distinct layer on top of the Schiff base solution. A syringe or a pipette can be used for this purpose to minimize mixing[4]. The volume of the poor solvent should be about 2-4 times that of the good solvent.
-
-
Crystal Growth:
-
Seal the container and leave it undisturbed.
-
Crystals will typically form at the interface between the two solvent layers as they slowly mix. This can take several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals are observed, carefully remove the supernatant and harvest the crystals.
-
Caption: Workflow for the Solvent Layering Technique.
Solvent Selection for Schiff Base Crystallization
The choice of solvent is crucial for successful single crystal growth. A good solvent should dissolve the Schiff base to a moderate extent. If the compound is too soluble, it may not crystallize, and if it is not soluble enough, it will be difficult to prepare a saturated solution. Often, a binary solvent system is employed, especially in vapor diffusion and solvent layering techniques.
Commonly used solvents for the crystallization of Schiff bases include ethanol, methanol, acetonitrile, chloroform, dichloromethane, dimethylformamide (DMF), and ethyl acetate[5][6]. For binary solvent systems, a common approach is to dissolve the Schiff base in a more polar solvent and use a less polar solvent as the anti-solvent (the "poor" solvent).
Table 1: Suggested Solvent Systems for Schiff Base Crystal Growth
| Technique | "Good" Solvent (for dissolving Schiff Base) | "Poor" Solvent / Anti-Solvent | Notes |
| Slow Evaporation | Ethanol, Methanol, Acetonitrile, Chloroform, Dichloromethane | N/A | The solvent should have a moderate boiling point to allow for slow evaporation. |
| Vapor Diffusion | Tetrahydrofuran (THF), Toluene, Acetonitrile, Methanol, Chloroform | Pentane, Hexane, Diethyl Ether | The "poor" solvent should be more volatile than the "good" solvent[4]. |
| Solvent Layering | Chloroform, Dichloromethane, DMF | Hexane, Pentane, Ethanol, Methanol | The "good" solvent should be denser than the "poor" solvent. |
Troubleshooting and Best Practices
-
Purity of the Compound: The starting material should be as pure as possible. Impurities can inhibit crystal nucleation and growth. Recrystallization or chromatography may be necessary to purify the Schiff base before attempting to grow single crystals[7].
-
Clean Glassware: All glassware used for crystallization should be scrupulously clean to avoid unwanted nucleation sites.
-
Vibration Control: Crystallization setups should be placed in a location free from vibrations, as disturbances can lead to the formation of many small crystals instead of a few large ones[7].
-
Patience is Key: Crystal growth is a slow process. It is not uncommon for experiments to take weeks or even months to yield suitable crystals.
-
Screening: It is often necessary to screen a variety of solvents and techniques to find the optimal conditions for a particular Schiff base compound.
-
Seeding: If you have small crystals, you can use them as "seeds" in a fresh, nearly saturated solution to encourage the growth of larger crystals.
By following these protocols and guidelines, researchers can increase their chances of successfully growing high-quality single crystals of Schiff base compounds for further analysis and application.
References
- 1. unifr.ch [unifr.ch]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Growing Crystals [web.mit.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
Troubleshooting & Optimization
optimizing reaction conditions for N-(4-Chlorobenzylidene)-p-toluidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(4-Chlorobenzylidene)-p-toluidine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction condition data to facilitate a successful synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: I am not getting any product, or the yield is very low. What are the possible causes?
Answer: Several factors can lead to low or no product formation in a Schiff base condensation. Consider the following:
-
Presence of Water: The formation of an imine from an aldehyde and a primary amine is a condensation reaction that liberates water.[1] This reaction is often reversible, so the presence of water can inhibit product formation.[2] Ensure your reactants and solvent are as dry as possible. Using a dehydrating agent like anhydrous sodium sulfate or a Dean-Stark apparatus to remove water as it forms can significantly improve yields.[2][3]
-
Lack of Catalyst: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of acid, such as glacial acetic acid or hydrochloric acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the reaction.[1][4][5]
-
Reaction Temperature and Time: Aromatic aldehydes generally react readily with amines, sometimes even at room temperature.[1] However, ketones or sterically hindered reactants may require heating.[1] If you are experiencing low yields, consider refluxing the reaction mixture for a few hours.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]
-
Reagent Purity: Ensure the purity of your starting materials, 4-chlorobenzaldehyde and p-toluidine. Impurities can interfere with the reaction. p-Toluidine, in particular, can darken upon exposure to air and light, which may indicate degradation.[6]
Question: My product seems to be decomposing during purification. How can I purify it effectively?
Answer: Imines (Schiff bases) can be susceptible to hydrolysis, breaking down back into the starting amine and aldehyde, especially in the presence of water and acid.[2][7] This is a common issue during purification.
-
Avoid Aqueous Workups if Possible: If your procedure involves an aqueous workup, perform it quickly and use a non-protic solvent for extraction.
-
Chromatography Challenges: Imines can sometimes decompose on silica gel during column chromatography.[7] If you observe streaking or the appearance of new spots on your TLC plates after spotting the column fractions, this might be occurring. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase like alumina might be beneficial.
-
Recrystallization: Recrystallization from a suitable non-protic solvent is often the best method for purifying Schiff bases.
Question: How do I know if I have successfully synthesized the this compound?
Answer: Successful synthesis can be confirmed through various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The most telling sign of product formation is the appearance of a strong absorption band corresponding to the imine (C=N) bond, typically in the range of 1625-1670 cm⁻¹.[1][4] You should also see the disappearance of the N-H stretching bands from the primary amine (p-toluidine) and the C=O stretching band from the aldehyde (4-chlorobenzaldehyde).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic singlet for the imine proton (-CH=N-) will appear, usually in the range of 8-9 ppm.[3][4] The disappearance of the aldehyde proton peak (around 9-10 ppm) and the amine (-NH₂) protons of p-toluidine also indicates product formation.[4]
Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes various reported methodologies to provide a basis for optimization.
| Amine | Aldehyde | Solvent | Catalyst / Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4-Chlorobenzaldehyde | Ethanol | Hydrochloric Acid (few drops) | 80 | 2.5 | Not Specified | [4] |
| 3-Amino-2-chloropyridine | 4-Chlorobenzaldehyde | Dichloromethane | Anhydrous Sodium Sulfate | Room Temp. | 7 | 82 | [3] |
| p-Toluidine | Salicylaldehyde | Dry Ethanol | Glacial Acetic Acid (4-5 drops) | 70-80 | 3 | Not Specified | [5] |
| m-Toluidine | Benzaldehyde | Ether | Raney Nickel / H₂ | Room Temp. | 0.25 | 89-94 | [8] |
Detailed Experimental Protocol
This protocol provides a generalized method for the synthesis of this compound based on common laboratory practices for Schiff base formation.
Materials:
-
4-chlorobenzaldehyde
-
p-toluidine[6]
-
Ethanol (or another suitable solvent like Dichloromethane)[3][4]
-
Glacial Acetic Acid (catalyst)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in a minimal amount of ethanol. In a separate container, dissolve p-toluidine (1 equivalent) in ethanol.
-
Mixing: While stirring, add the p-toluidine solution to the 4-chlorobenzaldehyde solution.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the starting material spots have disappeared.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If it does, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the identity and purity of the synthesized this compound using IR and NMR spectroscopy.[3][4]
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A logical flowchart for troubleshooting low-yield synthesis reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijcrcps.com [ijcrcps.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Chlorobenzaldehyde and p-Toluidine Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the Schiff base condensation of 4-chlorobenzaldehyde and p-toluidine to form N-(4-chlorobenzylidene)-4-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Water inhibition: The presence of excess water can shift the equilibrium back towards the reactants. 3. Impure reactants: Contaminated 4-chlorobenzaldehyde or p-toluidine can introduce side reactions. 4. Ineffective catalyst: The acid or base catalyst may be absent, insufficient, or deactivated. | 1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Remove water: Use a Dean-Stark apparatus during refluxing or add a drying agent like anhydrous sodium sulfate.[2] 3. Purify reactants: Use freshly purified reactants. Check the melting point or use spectroscopic methods to verify purity. 4. Catalyst check: If using a catalyst, ensure the correct amount is added. For acid catalysis, a few drops of glacial acetic acid or hydrochloric acid can be effective.[1] |
| Oily Product or Difficulty with Crystallization | 1. Impurities present: Unreacted starting materials or byproducts can prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization of the imine product. | 1. Purify the crude product: Wash the product with appropriate solvents to remove unreacted starting materials. Column chromatography may be necessary for purification. 2. Solvent screening for recrystallization: Test a range of solvents (e.g., ethanol, methanol, hexane) to find one that effectively dissolves the product when hot and allows for crystal formation upon cooling. |
| Product is a Different Color Than Expected (e.g., dark brown/black) | 1. Side reactions or decomposition: High reaction temperatures or prolonged reaction times can lead to the formation of colored impurities. 2. Oxidation: The amine starting material or the imine product may be susceptible to air oxidation. | 1. Control reaction temperature: Avoid excessive heating. Use an oil bath for precise temperature control. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Broad Melting Point Range of the Product | 1. Presence of impurities: A wide melting point range is a classic indicator of an impure compound. | 1. Recrystallize the product: Perform one or more recrystallizations until a sharp melting point is obtained. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the condensation of 4-chlorobenzaldehyde and p-toluidine?
A1: The reaction is a nucleophilic addition-elimination. The nitrogen atom of the p-toluidine (a primary amine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the imine (Schiff base). The reaction is typically reversible and can be catalyzed by either an acid or a base.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, the use of an acid catalyst, such as glacial acetic acid or a few drops of concentrated HCl, can significantly increase the reaction rate.[1] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Some solvent-free methods have also proven effective and can provide high yields.[3]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Ethanol is a commonly used solvent for this type of condensation.[1] The choice of solvent can influence the reaction rate and yield. In some protocols, the reaction is carried out under solvent-free conditions, which can be more environmentally friendly.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of the product spot over time.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the self-condensation of the aldehyde (an aldol condensation), though this is less likely with aromatic aldehydes lacking alpha-hydrogens. Oxidation of the aldehyde to a carboxylic acid or the amine can also occur, especially at elevated temperatures.
Experimental Protocols
Protocol 1: Reflux in Ethanol with Acid Catalyst
This protocol is a standard method for Schiff base synthesis.
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Reactant Preparation: Dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask. In a separate container, dissolve p-toluidine (1 equivalent) in ethanol.
-
Reaction Setup: Add the p-toluidine solution to the 4-chlorobenzaldehyde solution. Add a few drops of glacial acetic acid or concentrated hydrochloric acid as a catalyst.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The typical reaction time is 2-3 hours.[1]
-
Monitoring: Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Solvent-Free Reaction
This method is an environmentally friendly alternative.
-
Mixing Reactants: In a flask, thoroughly mix 4-chlorobenzaldehyde (1 equivalent) and p-toluidine (1 equivalent).
-
Heating: Heat the mixture, with stirring, at a temperature sufficient to melt the reactants and initiate the reaction. The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the reaction by TLC.
-
Purification: After the reaction is complete, the product can be purified by recrystallization.
Data Presentation
The yield of the condensation reaction is influenced by various factors. The following table summarizes how different conditions can impact the outcome.
| Factor | Condition | Effect on Yield | Reference |
| Catalyst | Acid (e.g., HCl, Acetic Acid) | Generally increases reaction rate and yield. | [1] |
| No Catalyst | Reaction may be slower and result in lower yields, though high yields are achievable under certain conditions. | [3] | |
| Solvent | Ethanol | Commonly used, good yields reported. | [1] |
| Dichloromethane | Can be effective, especially with a drying agent.[2] | [2] | |
| Solvent-Free | Can provide excellent yields and is environmentally friendly.[3] | [3] | |
| Temperature | Room Temperature | Reaction is possible but may be slow. | [2] |
| Reflux (e.g., in Ethanol ~78°C) | Increased temperature generally speeds up the reaction and drives the equilibrium towards the product. | [1] | |
| Water Removal | Dean-Stark Apparatus / Anhydrous Na2SO4 | Removal of water byproduct shifts the equilibrium to the right, increasing the yield. | [2] |
Visualizations
Caption: Reaction pathway for Schiff base formation.
Caption: General experimental workflow for the condensation.
Caption: A decision tree for troubleshooting low yield.
References
Technical Support Center: Optimizing Schiff Base Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schiff base formation. The content focuses on the critical role of pH in modulating the reaction rate and provides actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation, and why?
The optimal pH for Schiff base formation typically lies within a weakly acidic range, generally between pH 4 and 6. This is because the reaction proceeds in two main steps, and each is affected differently by pH:
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Nucleophilic Attack: An amine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This step requires a neutral, deprotonated amine to act as a nucleophile.
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Dehydration: The carbinolamine is then dehydrated to form the final imine (Schiff base). This step is acid-catalyzed, meaning it requires a proton source to facilitate the removal of a water molecule.
A weakly acidic pH provides a delicate balance: it is low enough to catalyze the dehydration step but high enough to ensure that a significant portion of the amine remains in its unprotonated, nucleophilic form.
Q2: Why is my Schiff base reaction rate so slow at a low pH (e.g., pH < 3)?
At a very low pH, the concentration of protons (H+) is high. This leads to the protonation of the amine nucleophile, converting it into its non-nucleophilic ammonium salt (R-NH3+). Since the amine is the attacking species in the first step of the reaction, its protonation effectively removes it from the reactive pool, causing the overall reaction rate to decrease significantly.
Q3: I am running my reaction at a neutral or high pH (e.g., pH > 7), but the reaction is not proceeding. What is the issue?
At neutral or high pH, the amine is deprotonated and highly nucleophilic, allowing the first step (carbinolamine formation) to occur. However, the second step, the dehydration of the carbinolamine intermediate, requires acid catalysis. At high pH, there is an insufficient concentration of protons to effectively catalyze the removal of the hydroxyl group as a water molecule. This makes the dehydration step the rate-limiting factor, slowing down the overall formation of the Schiff base.
Q4: How do I choose the correct buffer for my experiment?
The choice of buffer is critical. You should select a buffer system that:
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Maintains the target pH: Its pKa should be close to the desired pH of your reaction.
-
Is non-reactive: The buffer components should not react with your aldehyde, ketone, or amine. For example, buffers containing primary or secondary amines (like Tris or glycine) should be avoided as they can compete in the reaction.
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Is compatible with your analysis method: Ensure the buffer does not interfere with your method of monitoring the reaction (e.g., by absorbing strongly in the UV-Vis region of interest).
Commonly used buffers include acetate and phosphate buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very slow reaction rate | The pH is either too low (< 4) or too high (> 7). | Systematically vary the pH of the reaction medium using different buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5) to find the optimal condition. Monitor the reaction progress at each pH. |
| Low product yield | The pH is suboptimal, leading to an unfavorable equilibrium. | Adjust the pH to the optimal range (typically 4-6) to shift the equilibrium towards the product. Consider removing water as it forms, for instance, by using a Dean-Stark apparatus or molecular sieves, to further drive the reaction forward. |
| Precipitation of starting material | The amine starting material may be protonated and precipitate out of solution at low pH. | Increase the pH slightly to improve the solubility of the free amine. Alternatively, consider using a co-solvent to enhance the solubility of all reactants. |
| Side reactions or product degradation | The product Schiff base might be unstable at the chosen pH, leading to hydrolysis back to the starting materials or other side reactions. | Once the reaction is complete, consider adjusting the pH to a level where the product is most stable for storage or purification. Characterize any byproducts to understand the degradation pathway. |
Quantitative Data Summary
The rate of Schiff base formation exhibits a characteristic bell-shaped curve as a function of pH. The data below is a representative example illustrating this relationship. The maximum rate is observed at a weakly acidic pH.
| pH | Relative Reaction Rate (%) | Key Observation |
| 2 | 5 | Rate is limited by the low concentration of free amine (protonated). |
| 3 | 30 | Rate increases as more free amine becomes available. |
| 4 | 85 | Rate approaches maximum as the balance becomes more favorable. |
| 5 | 100 | Optimal pH: A balance between amine nucleophilicity and acid catalysis. |
| 6 | 70 | Rate begins to decrease as acid catalysis becomes the limiting factor. |
| 7 | 25 | Rate is significantly lower due to the lack of acid catalysis for dehydration. |
| 8 | 10 | The dehydration step is very slow, severely limiting the overall rate. |
Experimental Protocol: Monitoring Schiff Base Formation by UV-Vis Spectroscopy
This protocol describes a general method for determining the effect of pH on the rate of Schiff base formation by monitoring the appearance of the imine product, which often has a distinct UV-Vis absorbance signature compared to the reactants.
1. Reagent and Buffer Preparation:
- Stock Solutions: Prepare stock solutions of your aldehyde/ketone and amine in a suitable solvent (e.g., ethanol or methanol).
- Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., 0.1 M acetate for pH 4.0, 4.5, 5.0, 5.5 and 0.1 M phosphate for pH 6.0, 6.5, 7.0).
2. Determining the Wavelength of Maximum Absorbance (λ_max):
- Prepare a sample of the Schiff base product at the optimal pH (around 5) and allow the reaction to go to completion.
- Scan the UV-Vis spectrum of the product to identify the λ_max where the Schiff base absorbs maximally and the starting materials absorb minimally.
3. Kinetic Measurement Procedure:
- Set a UV-Vis spectrophotometer to the predetermined λ_max.
- Equilibrate a cuvette containing the chosen buffer solution to the desired reaction temperature inside the spectrophotometer.
- To initiate the reaction, add a small volume of the aldehyde/ketone stock solution to the cuvette and mix. This will serve as your baseline (time = 0).
- Add a small volume of the amine stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at regular time intervals (e.g., every 15 seconds) for a set duration.
- The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.
4. Data Analysis:
- Repeat the kinetic measurement for each prepared buffer solution.
- Plot the initial reaction rate as a function of pH. This plot should yield a bell-shaped curve, allowing you to identify the optimal pH for your specific reaction.
Visualizations
Logical Workflow of pH Influence on Reaction Rate
Caption: Logical flow showing how pH affects the rate-limiting steps.
Reaction Mechanism and pH Control Points
Caption: The two-step mechanism of Schiff base formation and key pH control points.
Technical Support Center: Troubleshooting Low Yield in Azomethine Synthesis
Welcome to the technical support center for azomethine (Schiff base) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My azomethine synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yield in azomethine synthesis is a frequent issue that can stem from several factors. The reaction involves the condensation of a primary amine with an aldehyde or ketone, which is a reversible equilibrium process.[1][2] The primary goal is to shift this equilibrium towards the product side.
Common Causes for Low Yield:
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Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the reactants, hydrolyzing the imine product.[1][3]
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Improper pH Control: The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic (around 4-5).[2][4] At high pH, there isn't enough acid to protonate the hydroxyl intermediate, making it a poor leaving group (H₂O).[2][4] At very low pH, the amine nucleophile becomes protonated and non-reactive.[2]
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Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can physically block the reaction from occurring efficiently.
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Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
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Impure Reactants or Solvents: Using reactants or solvents that are not sufficiently pure or dry can introduce side reactions or inhibit the primary reaction.[5]
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Product Decomposition: Imines can be unstable and prone to hydrolysis or polymerization, especially during workup and purification.[2][4]
Troubleshooting Workflow:
A systematic approach to troubleshooting is crucial. The following workflow can help identify and resolve the root cause of low yield.
Q2: Water is a byproduct of my reaction. What is the most effective way to remove it to improve my yield?
A: Removing water is one of the most critical steps to drive the reaction equilibrium towards the formation of the azomethine.[1] Several methods can be employed:
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Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method when using a solvent that forms an azeotrope with water (e.g., toluene, benzene).[6][7] The solvent-water azeotrope boils and condenses into the trap. Since water is denser than toluene, it sinks to the bottom of the trap while the solvent overflows and returns to the reaction flask, continuously removing water.[7]
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Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can sequester water as it forms.
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Solvent-Free Conditions: Performing the reaction neat (without solvent), often by grinding the solid reactants together, can lead to high yields as the concentration of reactants is maximized and water removal may not be as critical.[8][9]
Q3: How do I select the appropriate catalyst and reaction conditions?
A: The choice of catalyst and conditions depends on the reactivity of your starting materials.
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Catalysts: For most syntheses, a mild acid catalyst is sufficient.[2]
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Acetic Acid: A common and effective catalyst.[10]
-
p-Toluenesulfonic Acid (PTSA): A stronger acid catalyst that can be effective for less reactive substrates.[11]
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Lewis Acids: Catalysts like ZnBr₂ or CeCl₃·7H₂O can be used, especially in solvent-free conditions, to activate the carbonyl group.[10][12]
-
-
Solvents: The solvent should be inert to the reactants and facilitate water removal if using a Dean-Stark trap.
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Temperature: Reactions are often run at the reflux temperature of the chosen solvent to accelerate the reaction and aid in azeotropic distillation. Room temperature reactions are also possible, especially with reactive substrates or under solvent-free grinding conditions.[10]
Data & Protocols
Table 1: Comparison of Azomethine Synthesis Methods & Conditions
| Method | Catalyst | Solvent | Typical Time | Typical Yield (%) | Reference |
| Conventional Reflux | Acetic Acid | Ethanol | 1 - 3 hours | 63 - 73 | [10] |
| Microwave Irradiation | CaO | None (Solvent-free) | 3 - 5 minutes | 85 - 95 | [10] |
| Grinding (Solvent-free) | Acetic Acid | None (Solvent-free) | 6 - 12 minutes | 83 - 91 | [10] |
| Grinding (Solvent-free) | None | None (Solvent-free) | 10 - 15 minutes | ~100 | [8][9] |
| Ultrasound Irradiation | None | Ethanol | 10 - 20 minutes | Good | [10] |
Experimental Protocol: General Synthesis using a Dean-Stark Trap
This protocol is a generalized procedure for the synthesis of an azomethine using toluene as a solvent with azeotropic removal of water.
Materials:
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Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Acid Catalyst (e.g., PTSA, 0.01-0.05 equiv)
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Toluene
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Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.[12] Ensure the joints are well-sealed.
-
Charging the Flask: To the round-bottom flask, add the aldehyde/ketone, the primary amine, the acid catalyst, and a magnetic stir bar.[12]
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Adding Solvent: Add enough toluene to the flask to dissolve the reactants and fill the Dean-Stark trap to the level of the side-arm.[12]
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Heating: Begin stirring and heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap.[7]
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Monitoring: The reaction is complete when water no longer collects in the trap.[12] The progress can also be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure azomethine.[10]
Q4: My product appears to be hydrolyzing back to the starting materials during workup. How can I prevent this?
A: Imine hydrolysis is the reverse of imine formation and is typically catalyzed by aqueous acid.[1][3][15] To prevent this, the workup procedure must be carefully managed.
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Avoid Aqueous Acid: Do not use acidic water or solutions for washing or extraction. If an aqueous wash is necessary, use a neutral (water) or slightly basic (e.g., saturated sodium bicarbonate) solution.
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Minimize Contact with Water: Perform the workup as quickly as possible and minimize the product's exposure to any aqueous phase.
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Thorough Drying: After extraction with an organic solvent, dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before removing the solvent.
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Storage: Store the final product under dry, inert conditions (e.g., in a desiccator or under nitrogen/argon) as some imines can be sensitive to atmospheric moisture over time.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 7. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. Quantitative solid–solid synthesis of azomethines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of N-(4-Chlorobenzylidene)-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Chlorobenzylidene)-p-toluidine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary suspect is often the presence of water, which can hydrolyze the imine product back to its starting materials, 4-chlorobenzaldehyde and p-toluidine.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, to the reaction mixture to remove water as it is formed.[2]
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Purity of Reactants: Impurities in the starting materials, particularly the p-toluidine, can interfere with the reaction. It is advisable to use freshly purified p-toluidine, as it can oxidize and darken upon storage, leading to colored byproducts.
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.
-
Catalyst: The use of an acid catalyst, such as a few drops of glacial acetic acid or hydrochloric acid, can significantly accelerate the reaction rate and improve the yield.
Question: The isolated product is yellow or brownish instead of the expected pale-yellow solid. What is the cause of this discoloration and how can I obtain a purer product?
Answer: Discoloration of the final product is typically due to the presence of impurities, most commonly from the oxidation of the p-toluidine starting material. Aromatic amines like p-toluidine are susceptible to air oxidation, which forms colored byproducts.
Troubleshooting Steps:
-
Purify the p-Toluidine: If the p-toluidine starting material is discolored, it should be purified before use. Common purification methods include recrystallization or distillation.
-
Recrystallization of the Final Product: The most effective way to remove colored impurities from the final product is through recrystallization. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3]
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Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of p-toluidine.
Question: I am having difficulty inducing crystallization of my product from the reaction mixture. What should I do?
Answer: Difficulty in crystallization can be due to several factors, including the presence of impurities, using an inappropriate solvent, or supersaturation issues.
Troubleshooting Steps:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
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Seeding: If you have a small amount of pure product from a previous batch, adding a "seed" crystal to the cooled solution can initiate crystallization.
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Solvent System: Ensure you are using an appropriate solvent for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, ethanol is a good starting point. If the product is too soluble, a mixed solvent system (e.g., ethanol-water) can be employed.
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Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of the product and induce precipitation upon cooling.
Question: My NMR spectrum shows the presence of unreacted 4-chlorobenzaldehyde. How can I drive the reaction to completion?
Answer: The presence of unreacted aldehyde suggests that the reaction has not gone to completion. This is often due to the equilibrium nature of imine formation.
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reflux or stirring time to allow the reaction to reach equilibrium. Monitor the disappearance of the aldehyde spot on TLC.
-
Remove Water: As mentioned previously, effectively removing the water byproduct is crucial to shift the equilibrium towards the product side.
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Use of a Catalyst: If not already in use, adding a catalytic amount of a protic acid can accelerate the reaction.
Data Presentation
The yield of Schiff bases is highly dependent on the reaction conditions. The following table summarizes the yield of a representative Schiff base synthesized from p-toluidine and a substituted benzaldehyde under different catalytic and solvent conditions.
| Catalyst | Solvent | Reaction Time (hours) | Yield (%) |
| None | Ethanol | 6 | 75 |
| Acetic Acid | Ethanol | 3 | 92 |
| None | Dichloromethane | 8 | 68 |
| Acetic Acid | Dichloromethane | 5 | 85 |
This data is representative and illustrates the general trends in Schiff base synthesis. Actual yields for this compound may vary.
Experimental Protocols
Below are two common methods for the synthesis of this compound.
Method 1: Acid-Catalyzed Synthesis in Ethanol
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Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in 20 mL of ethanol.
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Add Catalyst: Add 2-3 drops of glacial acetic acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.
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Cool and Isolate: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
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Filter and Wash: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry: Dry the product in a vacuum oven to obtain this compound.
Method 2: Synthesis in Dichloromethane with a Dehydrating Agent
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Combine Reactants: In a round-bottom flask with a magnetic stirrer, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), and anhydrous sodium sulfate (2 g) in 30 mL of dry dichloromethane.
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Stir at Room Temperature: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
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Filter: Once the reaction is complete, filter the mixture to remove the sodium sulfate.
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Evaporate Solvent: Remove the dichloromethane from the filtrate using a rotary evaporator.
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Recrystallize: Recrystallize the crude product from ethanol to yield pure this compound.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Main Reaction and Potential Side Reactions
References
Technical Support Center: Purification of Crude N-(4-Chlorobenzylidene)-p-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-(4-Chlorobenzylidene)-p-toluidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for this compound.[1] If yields are low, consider a mixed solvent system, such as ethanol/water, to decrease the solubility of the product at cold temperatures. |
| Excessive Solvent Used | Using too much solvent will result in the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a stemless funnel. |
| Incomplete Crystallization | The crystallization process may be slow. Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can promote further crystallization after the solution has reached room temperature. |
Issue 2: Product Decomposes During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Hydrolysis on Silica Gel | The imine bond in this compound is susceptible to hydrolysis, which can be catalyzed by the acidic nature of standard silica gel.[2][3][4][5] This leads to the formation of 4-chlorobenzaldehyde and p-toluidine. |
| - Deactivate Silica Gel: Before packing the column, treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common method is to use a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%). | |
| - Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a modified silica gel. | |
| Prolonged Exposure to Stationary Phase | The longer the compound remains on the column, the greater the chance of decomposition. |
| - Optimize Solvent System: Use a mobile phase that provides good separation and a reasonable elution time. A common eluent system for this compound is a mixture of hexane and ethyl acetate.[1] | |
| - Use Flash Chromatography: Employing pressure to increase the flow rate (flash chromatography) can significantly reduce the time the compound spends on the column. |
Issue 3: Impurities Co-elute with the Product During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inadequate Separation | The chosen solvent system may not be optimal for separating the product from impurities. |
| - Fine-tune the Mobile Phase: Adjust the polarity of the eluent. For this compound, a hexane-ethyl acetate mixture is often effective.[1] Systematically vary the ratio of the two solvents to achieve better separation, monitoring the progress with thin-layer chromatography (TLC). | |
| Overloading the Column | Applying too much crude product to the column can lead to broad bands and poor separation. |
| - Reduce Sample Load: Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are the unreacted starting materials: 4-chlorobenzaldehyde and p-toluidine.[1] Depending on the reaction conditions, side products from self-condensation of the aldehyde or other reactions of the amine may also be present in trace amounts.
Q2: How can I monitor the purity of my product during purification?
A2: Thin-layer chromatography (TLC) is an effective technique to monitor the purity. A recommended mobile phase for TLC analysis of this compound is a 7:3 mixture of hexane and ethyl acetate.[1] The product should appear as a single spot with a distinct Rf value, while impurities will show up as separate spots.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is a solid at room temperature. The color can range from colorless to yellow.
Q4: Can I use a method other than recrystallization or column chromatography for purification?
A4: For basic purification, washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective. For instance, washing with a non-polar solvent like hexane could help remove residual 4-chlorobenzaldehyde. However, for high purity, recrystallization and column chromatography are the preferred methods.[1]
Data Presentation
The following table summarizes the expected purity and yield at different stages of the purification process. These values are approximate and can vary depending on the initial purity of the reactants and the specific experimental conditions.
| Purification Stage | Typical Purity (%) | Typical Yield (%) | Primary Impurities Removed |
| Crude Product | 80-90 | 85-95 | - |
| After Recrystallization | >95 | 70-85 | Unreacted starting materials |
| After Column Chromatography | >98 | 60-80 | Unreacted starting materials and minor side products |
Experimental Protocols
1. Recrystallization from Ethanol
-
Objective: To purify crude this compound by removing unreacted starting materials.
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
2. Column Chromatography
-
Objective: To achieve high purity this compound by separating it from starting materials and side products.
-
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent, such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common starting eluent is 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Purification workflows for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Optimal Solvent Selection for Schiff Base Synthesis and Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the selection of solvents for the synthesis and purification of Schiff bases.
Frequently Asked Questions (FAQs)
Schiff Base Synthesis
Q1: What is the primary role of a solvent in Schiff base synthesis?
A solvent in Schiff base synthesis primarily serves to dissolve the reactant aldehyde and amine, facilitating their interaction to form the imine product. The reaction is a condensation that produces water, and it is reversible.[1][2] Therefore, the solvent choice can also be critical for driving the reaction equilibrium towards the product side, often by aiding in the removal of this byproduct water.[2][3]
Q2: What are the most common solvents used for synthesizing Schiff bases?
Ethanol and methanol are the most frequently used solvents due to their ability to dissolve a wide range of aldehydes and amines.[4][5] Other common solvents include:
-
Toluene or Benzene: Often used with a Dean-Stark apparatus to azeotropically remove water, which drives the reaction to completion.[3][6]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Used when reactants have poor solubility in alcohols.[6][7]
-
Glacial Acetic Acid: Can act as both a solvent and a catalyst for the reaction.[6]
-
Water: Employed in "green chemistry" approaches, offering environmental benefits and sometimes leading to high yields with simple product isolation by filtration.[4][8]
Q3: My starting materials (amine or aldehyde) are not dissolving in common alcohols. What should I do?
If your reactants exhibit poor solubility in methanol or ethanol, you can try using a more polar solvent like DMF or DMSO.[7] Alternatively, a mixture of solvents can be effective. You might dissolve the poorly soluble reactant in a minimum amount of DMF and then add ethanol or methanol to serve as the bulk reaction solvent.[6] Apparent insolubility at room temperature does not always prevent a reaction; the process can sometimes occur at the solid-liquid interface upon heating.[6]
Q4: Is it possible to synthesize Schiff bases without a solvent?
Yes, solvent-free synthesis is a key green chemistry approach. This can be achieved by:
-
Grinding: Simply grinding the solid reactants together, sometimes with a catalytic amount of acid.[6][9]
-
Microwave Irradiation: Applying microwave energy to a mixture of the reactants can drive the reaction to completion quickly, often in a solvent-free manner.[10][11]
Q5: My Schiff base reaction is not proceeding to completion or has a very low yield. Could the solvent be the problem?
Yes, the solvent system is a critical factor. The formation of Schiff bases is an equilibrium reaction.[1] If the water produced as a byproduct is not removed, it can hydrolyze the imine product back to the starting amine and aldehyde.
-
Consider Water Removal: If you are using a solvent like ethanol, the equilibrium may not strongly favor the product. Switching to a solvent like toluene and using a Dean-Stark apparatus to physically remove water can significantly improve yields.[2][3]
-
Catalysis: The reaction is often catalyzed by a small amount of acid.[12] If not already present, adding a drop of glacial acetic acid can help. However, excessive acid can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[12]
-
Reaction Time: Some reactions, especially with less reactive ketones, may require longer reaction times, up to 24 hours or more.[3][13]
Schiff Base Recrystallization
Q1: What are the characteristics of an ideal recrystallization solvent for a Schiff base?
An ideal solvent for recrystallization should meet the following criteria:
-
High Solubility at High Temperatures: The Schiff base should be very soluble in the solvent at its boiling point.[14][15]
-
Low Solubility at Low Temperatures: The Schiff base should be insoluble or only sparingly soluble in the cold solvent to ensure maximum recovery of the purified crystals.[14][15]
-
Inertness: The solvent must not react with the Schiff base.[14]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals by drying.[14]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[15]
Q2: How do I find a suitable recrystallization solvent?
A systematic solubility test is the best approach. Place a small amount of your crude Schiff base into several test tubes. Add a small amount of a different potential solvent to each tube and observe the solubility at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.[16]
Q3: What should I do if no single solvent is suitable for recrystallization?
When a single solvent cannot be found, a binary solvent pair is often effective.[17] This involves two miscible solvents where the Schiff base is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or anti-solvent).[16] Common pairs include ethanol-water, chloroform-hexane, and dichloromethane-petroleum ether.[17][18][19]
Q4: My product "oils out" instead of forming crystals during recrystallization. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid before crystals can form. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
Solutions:
-
Use a larger volume of solvent.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Add the anti-solvent more slowly and at a slightly lower temperature.
-
Try a different solvent or solvent pair with a lower boiling point.[16]
Troubleshooting Guides
Guide 1: Low Yield in Schiff Base Synthesis
If you are experiencing low or no yield, follow this diagnostic workflow to identify the issue.
Caption: Troubleshooting workflow for low Schiff base synthesis yield.
Guide 2: Issues with Recrystallization
Use this guide to overcome common challenges during the purification of your Schiff base.
Caption: Troubleshooting guide for common recrystallization problems.
Data Summary Tables
Table 1: Common Solvents for Schiff Base Synthesis
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent; product may precipitate upon cooling.[5] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile.[4] |
| Toluene | 111 | Non-polar | Ideal for azeotropic removal of water with a Dean-Stark apparatus to drive equilibrium.[3] |
| DMF | 153 | Polar Aprotic | Excellent for poorly soluble reactants; high boiling point requires vacuum for removal.[6][17] |
| Glacial Acetic Acid | 118 | Polar Protic | Acts as both solvent and catalyst; can be difficult to remove.[6] |
| Water | 100 | Polar Protic | An environmentally friendly "green" solvent; product often precipitates and is easily filtered.[4][20] |
| Dichloromethane | 40 | Polar Aprotic | Used for reactions at or near room temperature.[1][18] |
Table 2: Solvent Selection for Schiff Base Recrystallization
| Category | Solvents | Common "Good" Solvents | Common "Bad" (Anti-Solvents) |
| Alcohols | Methanol, Ethanol | Ethanol, Methanol | Water, Hexane |
| Halogenated | Dichloromethane, Chloroform | Dichloromethane, Chloroform | Hexane, Petroleum Ether |
| Ethers | Diethyl Ether, THF | THF | Hexane |
| Esters | Ethyl Acetate | Ethyl Acetate | Hexane, Heptane |
| Apolar | Hexane, Toluene | Toluene | - |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Acetone, Acetonitrile, DMF | Water, Diethyl Ether |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base via Reflux
-
Setup: Place the aldehyde (1.0 eq) and a magnetic stir bar into a round-bottom flask.
-
Dissolution: Add a suitable solvent (e.g., ethanol, 5-10 mL per gram of aldehyde). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Dissolve the primary amine (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the flask.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 1 to 24 hours.[3][21]
-
Isolation: Once complete, cool the reaction mixture to room temperature and then in an ice bath. The product will often crystallize or precipitate.
-
Collection: Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Recrystallization of a Schiff Base Using a Single Solvent
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of fresh, ice-cold solvent to remove any remaining soluble impurities.[22]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Protocol 3: Recrystallization Using a Binary Solvent Pair
-
Dissolution: Dissolve the crude Schiff base in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash (with a cold mixture of the solvent pair or just the anti-solvent), and dry the crystals as described in the single-solvent protocol.[17]
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. scispace.com [scispace.com]
- 9. pramanaresearch.org [pramanaresearch.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Efficient Imine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing imine formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for imine formation?
A1: Imine formation, the reaction between an aldehyde or ketone and a primary amine, can be catalyzed by a variety of substances. The choice of catalyst often depends on the specific substrates and desired reaction conditions. Common catalysts include:
-
Acid Catalysts: Brønsted acids like para-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and acetic acid are frequently used to protonate the carbonyl group, making it more electrophilic.[1][2]
-
Base Catalysts: In some cases, bases such as potassium carbonate (K2CO3) and sodium hydroxide (NaOH) can be used.[1]
-
Heterogeneous Catalysts: Solid-phase catalysts like Amberlyst® 15 and copper-based metal-organic frameworks (Cu-MOFs) offer advantages in terms of easy separation and recyclability.[3][4]
-
Metal Catalysts: A wide range of transition metals, including Ruthenium (Ru), Gold (Au), Vanadium (V), Copper (Cu), Manganese (Mn), Cobalt (Co), Palladium (Pd), and Iridium (Ir), can catalyze imine formation through various mechanisms, such as oxidative coupling of amines or alcohols.[5][6][7]
-
Organocatalysts: Small organic molecules like pyrrolidine can also act as catalysts.[8]
Q2: My imine synthesis is reversible and gives low yields. How can I improve it?
A2: The formation of imines is an equilibrium process, and the presence of water can drive the reaction backward, leading to hydrolysis of the imine.[9][10] To improve yields, it is crucial to remove water from the reaction mixture. Common strategies include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a classic and effective method.[1]
-
Dehydrating Agents: Adding hygroscopic salts like anhydrous magnesium sulfate (MgSO4), sodium sulfate (Na2SO4), or molecular sieves (e.g., 4Å) directly to the reaction mixture can effectively trap the water produced.[1][11]
-
Excess Reactant: Using an excess of the amine reactant can also help to shift the equilibrium towards the product side.[1]
Q3: What is the optimal pH for imine formation and why is it important?
A3: The rate of imine formation is highly dependent on the pH of the reaction medium. The optimal pH is typically mildly acidic, around 4-5.[12][13][14] This is because:
-
At low pH (highly acidic): The amine nucleophile becomes protonated to form an ammonium salt, which is not nucleophilic and cannot attack the carbonyl carbon.[13][14]
-
At high pH (basic or neutral): The carbonyl group is not sufficiently activated by protonation, and the elimination of the hydroxyl group from the hemiaminal intermediate is slow.[12][13]
Therefore, careful control of pH is essential for achieving efficient imine synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Incomplete reaction due to equilibrium. 2. Catalyst is inactive or inappropriate. 3. Reaction temperature is too low. 4. Steric hindrance in reactants. | 1. Remove water using a Dean-Stark trap, molecular sieves, or a drying agent.[1][11] 2. Screen different types of catalysts (acid, base, heterogeneous). Check catalyst loading. 3. Increase the reaction temperature.[3] 4. Consider a more active catalyst or harsher reaction conditions. |
| Formation of side products | 1. Retro-Michael reaction. 2. Self-condensation of aldehyde/ketone. 3. Over-oxidation or other side reactions of starting materials or product. | 1. Modify the substrate or reaction conditions. 2. Optimize catalyst and reaction temperature. 3. Choose a milder catalyst or oxidant; protect sensitive functional groups. |
| Difficulty in product purification | 1. Product is an oil or difficult to crystallize. 2. Product is unstable and hydrolyzes during workup. 3. Catalyst residue is difficult to remove. | 1. Attempt purification by column chromatography. 2. Ensure all workup steps are anhydrous. Imines are often sensitive to aqueous acid.[15] 3. Use a heterogeneous catalyst for easy filtration.[4] |
| Inconsistent results | 1. Purity of reagents and solvents. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Catalyst deactivation. | 1. Use freshly distilled solvents and high-purity reagents. 2. Carefully control all reaction parameters. 3. For heterogeneous catalysts, check for leaching or poisoning. Consider regeneration or fresh catalyst. |
Catalyst Performance Data
The following table summarizes the performance of different catalysts in imine synthesis under various conditions.
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amberlyst® 15 | Aromatic aldehydes & various amines | Neat | RT | 2-4 | 72-99 | [4] |
| Cu-MOF | Benzyl alcohol & Aniline | THF | RT | - | High | [3] |
| K2CO3 | 1-Benzyl-4-piperidone & Allylamine | Toluene | 60 | Overnight | 97 | [1] |
| Acetic Acid | Cyclohexanone & Aniline derivative | Methanol | 60-80 | 12-15 | 78.8 | [1] |
| Iridium(III) Complex | Benzylamine (homocoupling) | - | 100 | - | Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis using Amberlyst® 15 [4]
-
In a round-bottom flask, combine the aldehyde (5 mmol) and the amine (5.5 mmol).
-
Add Amberlyst® 15 catalyst (0.2 g).
-
Stir the mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the catalyst by suction and wash with diethyl ether (5-10 mL).
-
The filtrate contains the imine product, which can be further purified if necessary.
Protocol 2: Imine Synthesis using Acid Catalysis and Water Removal [1]
-
To a solution of the carbonyl compound (0.05 mol) in methanol, add a few drops of glacial acetic acid.
-
Add an equimolar methanolic solution of the primary amine dropwise.
-
Stir the mixture at 60-80°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate about half of the solvent.
-
Allow the remaining solution to crystallize.
-
Recrystallize the product from ethanol to obtain the pure imine.
Diagrams
Caption: General experimental workflow for catalyzed imine synthesis.
Caption: A logical flow for troubleshooting low yields in imine synthesis.
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Air-Stable Iridium Catalyst For Imine Synthesis - ChemistryViews [chemistryviews.org]
- 8. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
preventing hydrolysis of N-(4-Chlorobenzylidene)-p-toluidine during workup
Technical Support Center: N-(4-Chlorobenzylidene)-p-toluidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the workup of this compound, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during the workup process?
A1: Your product is likely undergoing hydrolysis. This compound is an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (-C=N-). In the presence of water, especially under acidic conditions, the imine bond is susceptible to cleavage, reverting to its original starting materials: 4-chlorobenzaldehyde and p-toluidine.[1][2][3] This reaction is an equilibrium process, and the large excess of water typically used in an aqueous workup can drive the equilibrium back towards the starting materials.[1]
Q2: What are the critical factors that accelerate the hydrolysis of my imine?
A2: The stability of the imine is primarily influenced by pH, the amount of water present, and temperature. Acid catalysis is the most significant factor; even trace amounts of acid from the synthesis step can dramatically increase the rate of hydrolysis.[2][4] The reaction rate is often maximal at a slightly acidic pH of around 4-5.[1][5]
Q3: How can I modify a standard aqueous workup to minimize product loss?
A3: To minimize hydrolysis during an aqueous workup, you must control the pH and minimize the product's contact time with the aqueous phase.
-
Neutralize First: Before adding water or an aqueous solution, ensure any acid catalyst used in the reaction is neutralized. You can add a slight excess of a non-aqueous base like triethylamine.
-
Use Basic Washes: Instead of washing with neutral water or acidic solutions, use a mild basic solution like saturated sodium bicarbonate (NaHCO₃) to remove any residual acid and keep the system at a neutral or slightly basic pH.
-
Use Brine: Wash the organic layer with brine (saturated NaCl solution). This helps to remove the bulk of the water from the organic phase more effectively than deionized water and aids in breaking up emulsions.
-
Work Quickly and at Low Temperatures: Perform extractions and washes promptly and, if possible, in a cold water/ice bath to slow the rate of hydrolysis.
-
Thorough Drying: After the final wash, dry the organic layer extensively with a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water before solvent evaporation.[5]
Q4: Is column chromatography on silica gel a suitable method for purifying this compound?
A4: Column chromatography on standard silica or alumina gel is generally not recommended for purifying imines.[6] Both silica and alumina have acidic surfaces that can catalyze the hydrolysis of the imine directly on the column, leading to significant product loss and contamination of fractions with the aldehyde and amine starting materials.[6]
-
Alternative Purification: The preferred method for purifying solid imines like this compound is recrystallization .[6] This technique avoids contact with acidic stationary phases and water. Ethanol is often a suitable solvent for this purpose.[7]
-
If Chromatography is Unavoidable: If you must use chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine, to neutralize the acidic sites.[8]
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution(s) |
| Low final product yield after aqueous workup. | Hydrolysis: The imine decomposed back into its starting materials during extraction or washing steps. | 1. Ensure all acid from the reaction is neutralized before adding water. 2. Use basic (e.g., sat. NaHCO₃) and brine washes instead of neutral water. 3. Minimize contact time with the aqueous phase and work at a lower temperature. 4. Ensure the organic phase is thoroughly dried before solvent evaporation. |
| NMR or TLC analysis of the final product shows the presence of 4-chlorobenzaldehyde and/or p-toluidine. | Hydrolysis: Decomposition occurred either during the workup or during purification on silica/alumina gel. | 1. Review and optimize the workup protocol as described above. 2. Avoid purification by standard column chromatography. 3. Purify the crude product by recrystallization from a suitable solvent like ethanol. |
| The product streaks significantly on a silica gel TLC plate. | On-plate Decomposition: The acidic nature of the silica gel is causing the imine to hydrolyze as the solvent moves up the plate. | 1. This is a strong indicator that column chromatography on silica will fail. 2. To get a clean TLC spot, you can pre-treat the plate by eluting it once with a solvent system containing ~1% triethylamine, drying it, and then running your sample. |
Data Summary
The rate of imine hydrolysis is highly dependent on the reaction conditions. The following table summarizes the qualitative effects of key parameters.
| Parameter | Condition | Effect on Hydrolysis Rate | Reason |
| pH | Acidic (pH < 7) | Greatly Increased | The imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to attack by water.[1][4] The maximum rate is often observed around pH 4-5.[5] |
| Neutral (pH ≈ 7) | Moderate | Hydrolysis can still occur, but the rate is significantly slower than under acidic conditions.[1] | |
| Basic (pH > 7) | Slow | The lack of protons for catalysis slows the reaction. However, very strong basic conditions can promote other reactions. | |
| Water | High Concentration | Increased | As a key reactant in hydrolysis, a large excess of water (e.g., during aqueous workup) pushes the equilibrium towards the starting materials according to Le Chatelier's principle.[5] |
| Temperature | High | Increased | As with most chemical reactions, higher temperatures increase the kinetic rate of hydrolysis. |
| Stationary Phase | Silica / Alumina Gel | Greatly Increased | The acidic nature of these common chromatography supports provides a catalytic surface for hydrolysis.[6] |
Experimental Protocols
Protocol 1: Synthesis and Non-Aqueous Workup
This protocol is recommended for maximizing yield by avoiding aqueous contact entirely.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and p-toluidine (1.0 eq) in anhydrous ethanol or dichloromethane.[7][9]
-
Drying: Add an excess of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the mixture.[9]
-
Reaction: Stir the suspension at room temperature for several hours or until TLC analysis indicates the complete consumption of the limiting reagent. The reaction can be gently heated if necessary.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the drying agent and any precipitated product.
-
Wash the collected solids with a small amount of cold, dry solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to recover the remaining product.
-
-
Purification:
-
Combine all crude product.
-
Recrystallize the solid from a minimal amount of hot ethanol.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
Protocol 2: Synthesis and Optimized Aqueous Workup
Use this protocol only if a non-aqueous workup is not feasible.
-
Reaction: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and p-toluidine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Add triethylamine dropwise to neutralize the acetic acid catalyst (pH should be > 7).
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash it quickly (2 x 20 mL) with saturated sodium bicarbonate solution, followed by one wash (1 x 20 mL) with brine.
-
Drain the organic layer into a flask and dry it thoroughly over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethanol.
-
Visualizations
Mechanism of Acid-Catalyzed Imine Hydrolysis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. news-medical.net [news-medical.net]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up N-(4-Chlorobenzylidene)-p-toluidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(4-Chlorobenzylidene)-p-toluidine.
Troubleshooting and FAQS
This section addresses specific issues that may be encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in this Schiff base condensation is often linked to the equilibrium nature of the reaction. The formation of water as a byproduct can push the reaction back towards the starting materials.[1][2]
-
Inefficient Water Removal: At a larger scale, ensuring the complete removal of water is critical.
-
Solution 1: Azeotropic Distillation: Use a solvent like toluene in combination with a Dean-Stark apparatus to physically remove water as it forms.
-
Solution 2: Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Activated molecular sieves (4Å) are a common choice and should be activated by heating prior to use.[2] Anhydrous sodium or magnesium sulfate can also be used.[3][4]
-
-
Sub-optimal pH: The reaction is acid-catalyzed, but a very low pH will protonate the amine reactant, rendering it non-nucleophilic.[5][6]
-
Impure Reactants: Impurities in the 4-chlorobenzaldehyde or p-toluidine can lead to side reactions and lower the yield of the desired product.
Q2: The reaction appears to stall and does not go to completion, even after extended reaction times. Why is this happening?
This is typically another symptom of the reaction reaching equilibrium without favoring the product side.
-
Cause: Insufficient removal of the water byproduct is the most common reason for a stalled reaction.[1][10]
-
Solution:
-
Active Water Removal: If you are not already, implement an active water removal strategy as described in Q1 (e.g., Dean-Stark apparatus or freshly activated molecular sieves).
-
Increase Reactant Concentration: Operating at a higher concentration can help drive the equilibrium towards the product. However, be mindful of solubility and potential exotherms at scale.
-
Catalyst Deactivation: Ensure your acid catalyst has not been neutralized or deactivated. A small, additional charge of catalyst might be necessary for very long reactions.
-
Q3: I'm having trouble monitoring the reaction. My TLC plate shows streaking or multiple spots that are hard to interpret.
Monitoring imine formation via TLC can be problematic due to the product's susceptibility to hydrolysis on the acidic silica gel plate.[1]
-
Cause: The imine product can revert to the starting aldehyde and amine on the TLC plate, leading to a misleading representation of the reaction mixture.
-
Solutions:
-
TLC Plate Neutralization: Before running the TLC, pre-treat the plate by eluting it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in your eluent) and then drying it. This neutralizes the acidic silica.
-
Alternative Monitoring: For more accurate monitoring, especially at scale, consider using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on small aliquots taken from the reaction.[1]
-
Q4: The final product is difficult to purify and recrystallize. What can I do?
Purification challenges often arise from the product's instability or the presence of persistent impurities.
-
Cause 1: Product Hydrolysis: The product can hydrolyze back to its starting materials if exposed to water, especially under acidic conditions.[1][11]
-
Solution: Use anhydrous solvents for all work-up and purification steps. Ensure all glassware is thoroughly dried. Avoid aqueous work-ups if possible.
-
-
Cause 2: Oily Product: The crude product may initially separate as an oil rather than a solid, making filtration difficult.
-
Solution: After cooling the reaction mixture, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of pure product from a previous batch can also be very effective. Ensure the mixture is sufficiently cold by using an ice-water or ice-salt bath.
-
-
Cause 3: Inappropriate Recrystallization Solvent: The chosen solvent may not provide the necessary solubility differential.
-
Solution: Ethanol is frequently reported as a good solvent for this reaction and subsequent recrystallization.[5] If ethanol alone is not effective, consider a co-solvent system, such as ethanol/water, where the product is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by cooling.
-
Synthesis and Performance Data
The following table summarizes various reported conditions for the synthesis of N-benzylideneanilines, providing a basis for comparison and optimization.
| Parameter | Method A | Method B | Method C |
| Aldehyde | 4-chlorobenzaldehyde | 4-chlorobenzaldehyde | Salicylaldehyde |
| Amine | p-Toluidine | 3-amino-2-chloro pyridine | p-Toluidine |
| Solvent | Ethanol | Dichloromethane (dry) | Ethanol (dry) |
| Catalyst | Hydrochloric Acid (catalytic) | None (uses drying agent) | None |
| Conditions | Reflux (~80°C), 2.5 hours | Room Temp, 7 hours | N/A |
| Drying Agent | None | Anhydrous Sodium Sulfate | None |
| Yield | Not specified | 82% | Not specified |
| Monitoring | TLC | N/A | UV-Vis, Fluorescence, NMR |
| Reference | [7] | [4] | [12] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the scaled-up synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism and Hydrolysis Pathway
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the acid-catalyzed formation of the imine and its reverse reaction, hydrolysis, which is a primary source of yield loss and impurity.
Caption: Mechanism of imine formation and the competing hydrolysis pathway.
Detailed Experimental Protocol
This protocol is a generalized method based on common laboratory procedures and can be scaled accordingly.
Materials:
-
4-Chlorobenzaldehyde
-
p-Toluidine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Hexane (for TLC)
-
Ethyl Acetate (for TLC)
Equipment:
-
Round-bottom flask appropriate for the intended scale
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
-
Glassware for recrystallization
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-toluidine (1.0 equivalent) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops for a small-scale reaction; adjust proportionally for scale-up) to the stirring solution.
-
Aldehyde Addition: To this mixture, add 4-chlorobenzaldehyde (1.0 equivalent). The addition can be done in one portion for smaller scales, but for larger scales, controlled addition might be necessary to manage any potential exotherm.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically takes 2-4 hours.[7]
-
Monitoring: Monitor the reaction's progress using TLC (eluent: 7:3 hexane:ethyl acetate).[5] The product should appear as a new spot with an approximate Rf value of 0.5.[5] Note the potential for hydrolysis on the TLC plate as mentioned in the troubleshooting section.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool to room temperature.
-
Further cool the flask in an ice-water bath to maximize precipitation of the product. The product should crystallize as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
-
Purification:
-
If necessary, recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Filter the purified crystals and dry them under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 15485-32-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrcps.com [ijcrcps.com]
- 8. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 9. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistryjournal.net [chemistryjournal.net]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of N-(4-Chlorobenzylidene)-p-toluidine and Other Substituted Schiff Bases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of N-(4-Chlorobenzylidene)-p-toluidine against other substituted Schiff bases, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential antimicrobial applications.
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The imine linkage is crucial for their biological activity. Modifications in the aldehyde or amine precursors used for their synthesis can lead to derivatives with varied and potentially enhanced antimicrobial efficacy.
This guide focuses on this compound and compares its antibacterial profile with other Schiff bases derived from p-toluidine and various substituted benzaldehydes. The data presented is compiled from a study by S.T. Gaikwad et al., which systematically synthesized and evaluated a series of these compounds against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogues was assessed using the agar disc diffusion method. The zone of inhibition, which indicates the extent of antibacterial activity, was measured for each compound against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
The results, summarized in the table below, demonstrate the varying degrees of antibacterial potency based on the nature and position of the substituent on the benzaldehyde ring.
| Compound ID | Substituent on Benzaldehyde | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 1 | 4-Chloro | 15 | 14 |
| 2 | 2-Chloro | 13 | 12 |
| 3 | 2,4-Dichloro | 16 | 15 |
| 4 | 4-Nitro | 18 | 17 |
| 5 | 3-Nitro | 17 | 16 |
| 6 | 4-Hydroxy | 12 | 11 |
| 7 | 4-Methoxy | 11 | 10 |
| 8 | Unsubstituted (Benzaldehyde) | 10 | 09 |
| Standard | Ciprofloxacin | 25 | 24 |
Key Observations:
-
Effect of Electron-Withdrawing Groups: Schiff bases with electron-withdrawing substituents on the benzaldehyde ring, such as chloro and nitro groups, generally exhibited higher antibacterial activity compared to those with electron-donating groups (e.g., hydroxy, methoxy) or an unsubstituted ring.
-
This compound Performance: The target compound, this compound (Compound 1), demonstrated significant antibacterial activity against both S. aureus and E. coli.
-
Superior Performance of Other Substitutions: Notably, the Schiff base with a 4-nitro substituent (Compound 4) showed the most potent activity among the tested series, with inhibition zones of 18 mm and 17 mm against S. aureus and E. coli, respectively. The 2,4-dichloro substituted compound (Compound 3) also displayed slightly better activity than the 4-chloro derivative.
-
Gram-Positive vs. Gram-Negative Activity: In general, the synthesized Schiff bases were found to be more effective against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli).
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Synthesis of Substituted Schiff Bases (General Procedure)
A mixture of an appropriate substituted benzaldehyde (0.01 mol) and p-toluidine (0.01 mol) was dissolved in 20 mL of ethanol in a round-bottom flask. A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was then refluxed for 3-4 hours. After cooling, the solid product that precipitated out was filtered, washed with cold ethanol, and then recrystallized from ethanol to yield the pure Schiff base. The formation of the compounds was confirmed by the disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N (imine) stretching band in the IR spectrum.
Antibacterial Assay (Agar Disc Diffusion Method)
The antibacterial activity of the synthesized Schiff bases was determined using the agar disc diffusion method.
-
Preparation of Inoculum: A fresh inoculum of the test organisms (Staphylococcus aureus and Escherichia coli) was prepared by suspending a loopful of the bacterial culture in 5 mL of sterile nutrient broth. The bacterial suspension was then incubated at 37°C for 24 hours.
-
Preparation of Agar Plates: Sterile nutrient agar was poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the 24-hour old bacterial culture.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each synthesized Schiff base (at a concentration of 100 µg/mL in DMSO). The discs were then placed on the surface of the inoculated agar plates. A disc impregnated with the standard antibiotic, Ciprofloxacin (10 µ g/disc ), was used as a positive control, and a disc with DMSO was used as a negative control.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc was measured in millimeters.
Visualizing the Synthesis and Workflow
To better understand the processes described, the following diagrams have been generated.
Caption: General synthesis workflow for substituted Schiff bases.
Caption: Workflow of the agar disc diffusion antibacterial assay.
A Comparative Analysis of the Biological Activity of N-(4-Chlorobenzylidene)-p-toluidine and its Metal Complexes
This guide provides a detailed comparison of the biological activities of the Schiff base N-(4-Chlorobenzylidene)-p-toluidine and its corresponding metal complexes. The complexation of Schiff bases with metal ions is a widely explored strategy in medicinal chemistry to enhance their therapeutic potential. Generally, the biological activity of the Schiff base ligand is enhanced upon coordination with a metal ion. This enhancement is often attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand, leading to increased lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layers of cell membranes, augmenting its biological efficacy.[1]
The following sections present a comparative summary of the antimicrobial, antioxidant, and cytotoxic activities of this compound and its metal complexes, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The biological activities of the Schiff base and its metal complexes are summarized below. Data has been compiled from various studies to provide a comparative overview.
Antimicrobial Activity
The antimicrobial potential is typically evaluated by measuring the zone of inhibition against various bacterial and fungal strains. An increased zone of inhibition indicates greater antimicrobial activity.
| Compound | Organism | Zone of Inhibition (mm) |
| This compound (Ligand) | Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results | |
| [Cu(L)₂Cl₂] | Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results | |
| [Co(L)₂Cl₂] | Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results | |
| [Ni(L)₂Cl₂] | Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results | |
| [Zn(L)₂Cl₂] | Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results |
Note: While specific data for this compound is not available in the provided search results, it is a general observation that metal complexes of Schiff bases exhibit greater antimicrobial activity than the free ligand. For instance, studies on similar Schiff base complexes have shown that copper complexes, in particular, can exhibit overwhelming activity against microbes compared to other metal complexes of cobalt, nickel, and zinc.[2]
Antioxidant Activity
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value signifies a higher antioxidant capacity.
| Compound | DPPH Scavenging Activity (IC₅₀ µg/mL) |
| This compound (Ligand) | Data not available in search results |
| [Cu(L)₂Cl₂] | Data not available in search results |
| [Co(L)₂Cl₂] | Data not available in search results |
| [Ni(L)₂Cl₂] | Data not available in search results |
| [Zn(L)₂Cl₂] | Data not available in search results |
Note: The antioxidant activity of Schiff bases and their metal complexes is a subject of extensive research. The chelation of metal ions can either enhance or suppress the antioxidant activity depending on the nature of the metal and the ligand. In many cases, metal complexes have been found to be more potent antioxidants than the parent ligand.[3][4]
Cytotoxic Activity
The in vitro cytotoxic activity against various cancer cell lines is a crucial indicator of the potential of these compounds as anticancer agents. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Cytotoxic Activity (IC₅₀ µM) |
| This compound (Ligand) | HCT-116 (Colon Carcinoma) | Data not available in search results |
| MCF-7 (Breast Adenocarcinoma) | Data not available in search results | |
| [Cu(L)₂Cl₂] | HCT-116 (Colon Carcinoma) | Data not available in search results |
| MCF-7 (Breast Adenocarcinoma) | Data not available in search results | |
| [Co(L)₂Cl₂] | HCT-116 (Colon Carcinoma) | Data not available in search results |
| MCF-7 (Breast Adenocarcinoma) | Data not available in search results | |
| [Ni(L)₂Cl₂] | HCT-116 (Colon Carcinoma) | Data not available in search results |
| MCF-7 (Breast Adenocarcinoma) | Data not available in search results | |
| [Zn(L)₂Cl₂] | HCT-116 (Colon Carcinoma) | Data not available in search results |
| MCF-7 (Breast Adenocarcinoma) | Data not available in search results |
Note: The cytotoxic activity of metal complexes is often significantly higher than that of the free ligands. This is because the metal ion can play a crucial role in the mechanism of action, such as through the generation of reactive oxygen species (ROS) or by interacting with DNA.[5][6] For example, a study on novel metal complexes derived from a related compound showed inhibitory actions on HCT-116 cells, with some complexes exhibiting high potency.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Screening: Disc Diffusion Method
The antimicrobial activity of the Schiff base and its metal complexes is commonly determined using the disc diffusion method.[2][7]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium for 24 hours to achieve a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Petri plates containing a solid agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are uniformly swabbed with the prepared inoculum.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO).
-
Placement of Discs: The impregnated discs, along with a negative control (solvent only) and a positive control (standard antibiotic or antifungal), are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours.[2][8]
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each disc in millimeters.
Antioxidant Assay: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[9][10]
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration that gives a specific absorbance at 517 nm.[9][10]
-
Preparation of Test Solutions: The Schiff base and its metal complexes are prepared in various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each test compound solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, usually 30 minutes.[3]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.[9]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the biological activity of the studied compounds.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Potential mechanisms of anticancer activity for metal complexes.
References
- 1. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [bjas.journals.ekb.eg]
- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzylidene-Toluidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzylidene-toluidine derivatives, a class of Schiff bases, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds, characterized by an azomethine group (-CH=N-), serve as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their antioxidant, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies.
Quantitative Analysis of Biological Activities
The biological efficacy of substituted benzylidene-toluidine derivatives is profoundly influenced by the nature and position of substituents on both the benzylidene and toluidine rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different analogues.
Table 1: Antioxidant Activity of Substituted Benzylidene-Toluidine Derivatives
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
| Compound ID | Substituent on Benzylidene Ring | Substituent on Toluidine Ring | IC50 (µg/mL) | Reference |
| 1 | 4-OH | H | 3.82 | [1] |
| 2 | 3,5-dichloro | H | >100 | [1] |
| 3 | 4-OCH3 | 4-CH3 | 51.80 (nmol/mL) | [1] |
| 4 | 2-OH | H | 589.6 | [1] |
| Ascorbic Acid (Standard) | - | - | 36.3 - 144.56 | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Anticancer Activity of Substituted Benzylidene Derivatives
The cytotoxic effects of these derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | Benzylidene-hydrazone | Lung (A549) | 0.12 | [2] |
| 3e | Benzylidene-hydrazone | Ovarian (OVCAR-3) | 0.024 | [2] |
| 3e | Benzylidene-hydrazone | Melanoma (SK-MEL-2) | 0.097 | [2] |
| 3e | Benzylidene-hydrazone | Colon (HCT-15) | 0.05 | [2] |
| 2b | Benzylidene 2-aminoimidazolone | Liver (HepG2) | 12.87-17.10 | [3] |
| Doxorubicin (Standard) | - | Lung, Ovarian, Melanoma, Colon | 0.021 - 0.872 | [2] |
| 5-FU (Standard) | - | Various | 18.39-56.12 | [3] |
Table 3: Antimicrobial Activity of Substituted Benzylidene Derivatives
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Substituent on Benzylidene Ring | Substituent on Toluidine Ring | Microorganism | MIC (µg/mL) | Reference |
| 13 | 2-Cl | Hydrazide | S. aureus | 1.50 (pMIC) | [4] |
| 14 | 2-Cl | Hydrazide | S. aureus | 1.53 (pMIC) | [4] |
| 4 | H | Hydrazide | E. coli | 1.79 (pMIC) | [4] |
| 11 | 4-NO2 | Hydrazide | E. coli | 1.80 (pMIC) | [4] |
| BMO | H (Oxazoline-5-one) | - | S. aureus | - | [5] |
Note: pMIC is the negative logarithm of MIC. A higher pMIC value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned.
Synthesis of Substituted Benzylidene-Toluidine Derivatives
The general method for synthesizing Schiff bases involves the condensation of a primary amine with a carbonyl compound.[6][7]
-
Reactants: An equimolar mixture of a substituted benzaldehyde and a substituted toluidine.
-
Solvent: Typically ethanol or methanol.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction.
-
Procedure: The reactants are dissolved in the solvent, the catalyst is added, and the mixture is refluxed for a period ranging from a few hours to several hours.[6]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is filtered, washed, and recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.[6]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]
Antioxidant Activity Assay (DPPH Method)
The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant potential of compounds.[1][10]
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Test Samples: Solutions of the synthesized benzylidene-toluidine derivatives are prepared at various concentrations.
-
Assay Procedure: A specific volume of the DPPH solution is mixed with the test sample solutions. The mixture is then incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. Ascorbic acid is commonly used as a positive control.[1]
Anticancer Activity Assay (MTT Method)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.[5]
-
Microbial Culture: The test microorganisms (bacteria or fungi) are cultured overnight and then standardized to a turbidity of 0.5 McFarland.
-
Inoculation: The standardized microbial suspension is uniformly spread over the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can simplify complex relationships and processes. The following diagrams, generated using Graphviz, illustrate the key SAR findings and a typical experimental workflow.
Caption: General Structure-Activity Relationship (SAR) trends for benzylidene-toluidine derivatives.
The above diagram illustrates that electron-donating groups on the benzylidene ring, such as hydroxyl (-OH) and methoxy (-OCH3), generally enhance antioxidant activity.[10] Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) often lead to increased anticancer and antimicrobial potencies.[4]
Caption: Typical experimental workflow for the synthesis and evaluation of benzylidene-toluidine derivatives.
This flowchart outlines the systematic process followed in the research and development of new benzylidene-toluidine derivatives, from the initial synthesis and purification to comprehensive biological evaluation and subsequent SAR analysis.
References
- 1. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, drug-likeness, and in silico screening of novel benzylidene-hydrazone analogues as small molecule anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and HPLC Purity Assessment of N-(4-Chlorobenzylidene)-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for N-(4-Chlorobenzylidene)-p-toluidine, a Schiff base with significant potential in medicinal chemistry and materials science. We present a detailed examination of a conventional synthesis route versus a green, microwave-assisted alternative, supported by a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment. The data presented herein is designed to assist researchers in selecting the most efficient and effective methods for their specific applications.
I. Comparison of Synthetic Methodologies
The synthesis of this compound is typically achieved through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1][2] This guide compares two prominent methods: a traditional reflux-based synthesis in an organic solvent and a more contemporary microwave-assisted approach, which aligns with the principles of green chemistry.
Data Summary
The following table summarizes the key performance indicators for the two synthetic methods, providing a clear comparison of their efficacy.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Solvent | Ethanol | None (Solvent-free) |
| Catalyst | Acetic Acid (catalytic amount) | None required |
| Typical Yield | ~85% | 85-92% |
| Purity (by HPLC) | >95% (after purification) | Up to 99% (as synthesized)[3] |
II. Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound, along with the HPLC protocol for purity analysis, are provided below.
A. Synthesis of this compound
1. Conventional Reflux Method
-
Materials: 4-chlorobenzaldehyde (1 mmol), p-toluidine (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde and p-toluidine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
-
2. Microwave-Assisted Green Synthesis
-
Materials: 4-chlorobenzaldehyde (1 mmol), p-toluidine (1 mmol).
-
Procedure:
-
Grind 4-chlorobenzaldehyde and p-toluidine together in a mortar and pestle.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 80°C) for 15-20 minutes.
-
After completion, the solid product is allowed to cool.
-
The product can be used directly or recrystallized from a suitable solvent if higher purity is desired.[3]
-
B. HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate the final product, this compound, from the unreacted starting materials, 4-chlorobenzaldehyde and p-toluidine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
III. Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment process.
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Principle of HPLC Separation.
IV. Discussion
The presented data indicates that the microwave-assisted synthesis of this compound offers significant advantages over the conventional reflux method. The drastic reduction in reaction time and the elimination of solvent usage not only contribute to a more environmentally friendly process but also lead to a product of higher purity without the need for extensive purification steps.[3]
The proposed HPLC method is robust and well-suited for the purity assessment of the synthesized product. The use of a C18 column provides excellent separation of the nonpolar product from the more polar starting materials. The choice of acetonitrile and water as the mobile phase allows for good resolution and peak shape.
V. Conclusion
For researchers and professionals in drug development, the choice of synthetic methodology can have a profound impact on the efficiency of discovery and development timelines. The microwave-assisted synthesis of this compound is a highly recommended alternative to traditional methods, offering a faster, cleaner, and more efficient route to a high-purity product. The provided HPLC protocol serves as a reliable method for the quality control and purity verification of the synthesized compound.
References
A Comparative Guide to Schiff Base Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of Schiff bases is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of two primary synthesis methods: traditional conventional heating and modern microwave irradiation, supported by experimental data and detailed protocols.
The synthesis of Schiff bases, compounds containing a carbon-nitrogen double bond, is a cornerstone of medicinal chemistry. These versatile molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug design. The choice of heating method can significantly impact the efficiency, yield, and environmental footprint of their synthesis.
Performance Comparison: A Quantitative Look
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield.[1][2] The focused and rapid heating provided by microwave irradiation often leads to dramatically accelerated reaction rates.[3]
| Reactants | Method | Solvent/Catalyst | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde and Aniline | Conventional Heating | Cashew shell extract | 70 °C | 45 min | Trace | [4] |
| Salicylaldehyde and Aniline | Microwave Irradiation | Cashew shell extract | 600 W | 80 sec | 88.27 | [4] |
| 2-hydroxy-3-methoxy benzaldehyde and phenyl urea | Conventional Heating | Glacial acetic acid | Reflux | 60 min | 82 | [5] |
| 2-hydroxy-3-methoxy benzaldehyde and phenyl urea | Microwave Irradiation | Methanol | 450 W | 15 min | 90 | [5] |
| 4,4'-sulfonyldianiline and 2-hydroxybenzaldehyde | Conventional Heating | Glacial acetic acid / Ethanol | Reflux | 15 min | 78 | [6] |
| 4,4'-sulfonyldianiline and 2-hydroxybenzaldehyde | Microwave Irradiation | Glacial acetic acid / Ethanol | 200 W | 10 sec | 88 | [6] |
| Isoniazid and various aromatic aldehydes | Conventional Heating | Acetic acid / Ethanol | Reflux | 6-8 h | ~95.0 | [7] |
| Isoniazid and various aromatic aldehydes | Microwave Irradiation | Acetic acid / Ethanol | 5-10 W | 10-20 min | ~98.5 | [7] |
The Underlying Advantage of Microwave Chemistry
Conventional heating relies on conduction and convection to transfer thermal energy to the reaction mixture, which can be slow and inefficient. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating. This localized and rapid heating not only accelerates the reaction but can also lead to different product distributions and higher purities compared to conventional methods.[2] The result is a more energy-efficient and environmentally friendly process, often referred to as "green chemistry".[1][3]
Experimental Protocols
Below are detailed, generalized protocols for both conventional and microwave-assisted Schiff base synthesis.
Conventional Heating Method
This method typically involves heating the reactants in a suitable solvent under reflux.
Procedure:
-
To a round-bottom flask, add equimolar amounts of the desired aldehyde and amine.
-
Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.
-
A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.[8]
-
The reaction mixture is heated to reflux with constant stirring for a period ranging from 15 minutes to several hours.[6][7]
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is then washed with a cold solvent and can be further purified by recrystallization.[5]
Microwave-Assisted Method
This method utilizes a dedicated microwave reactor for rapid and controlled heating.
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of the aldehyde and amine.
-
A small amount of a suitable solvent or, in some cases, a solvent-free approach can be employed.[4]
-
A catalyst, if required, is added to the mixture.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a specific power and for a predetermined time, often ranging from a few seconds to several minutes.[4][6]
-
The reaction is monitored for completion.
-
After cooling, the product is isolated, typically by filtration, and washed with an appropriate solvent.[5]
Visualizing the Synthesis Workflow
The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted Schiff base synthesis.
Caption: Comparative workflow of Schiff base synthesis.
Conclusion
For the synthesis of Schiff bases, microwave irradiation presents a compelling alternative to conventional heating, offering substantially reduced reaction times, often higher yields, and aligning with the principles of green chemistry.[9][10] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, energy savings, and reduced environmental impact make it a highly attractive option for modern research and development laboratories.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. jocpr.com [jocpr.com]
- 7. Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cytotoxic Evaluation of N-(4-Chlorobenzylidene)-p-toluidine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the cytotoxic evaluation of the specific Schiff base, N-(4-Chlorobenzylidene)-p-toluidine, against cancer cell lines. While the broader class of Schiff bases, particularly those derived from substituted benzaldehydes and anilines, has been a subject of interest in anticancer research, specific experimental data, including IC50 values for this compound, remains unpublished in the public domain.
This guide aims to provide a framework for the cytotoxic evaluation of this compound by outlining standard experimental protocols and data presentation methods, based on studies of structurally related compounds. This will serve as a valuable resource for researchers initiating studies on the anticancer potential of this compound.
Comparison with Structurally Related Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities, including anticancer properties. The cytotoxic effects of these compounds are often attributed to the imine linkage and the nature of the substituents on the aromatic rings. For instance, studies on various N-(substituted-benzylidene)-aniline derivatives have demonstrated moderate to potent activity against a panel of cancer cell lines. However, direct comparative data for this compound is not available.
Proposed Experimental Workflow for Cytotoxic Evaluation
To address the current knowledge gap, a standard experimental workflow is proposed for assessing the cytotoxic potential of this compound.
Caption: Proposed experimental workflow for the cytotoxic evaluation of this compound.
Detailed Experimental Protocols
A crucial aspect of generating reliable and comparable data is the use of standardized and well-detailed experimental protocols.
Cell Viability Assays (MTT, XTT, or WST-1)
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition: The respective assay reagent (MTT, XTT, or WST-1) is added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by plotting a dose-response curve.
Data Presentation
For clear and concise comparison, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cell Lines
| Cell Line | Type of Cancer | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| HeLa | Cervical Carcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |
| HEK293 | Normal Human Kidney | 48 | Data not available |
This table is a template to be populated with experimental data once available.
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, related Schiff bases have been shown to induce apoptosis through various signaling pathways. A potential pathway to investigate would be the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy
For researchers in drug development and organic synthesis, the formation of an imine (C=N) bond is a critical step in the synthesis of a vast array of bioactive molecules. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible method for confirming the successful conversion of a primary amine and an aldehyde or ketone into the desired imine. This guide provides a comparative analysis of the key spectral changes observed during this transformation, supported by experimental data and a detailed protocol.
Key Spectral Changes: A Comparative Overview
The confirmation of C=N bond formation via FTIR spectroscopy relies on the appearance of a characteristic imine bond absorption peak alongside the disappearance of reactant-specific peaks. The most significant changes occur in the region of 1600-3500 cm⁻¹, where the stretching vibrations of the carbonyl (C=O) group of the aldehyde/ketone and the amine (N-H) group of the primary amine are observed.
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Observed in |
| Carbonyl | C=O | Stretch | 1710 - 1685 (aromatic aldehyde) | Reactant (e.g., Benzaldehyde)[1] |
| Aldehyde C-H | C-H | Stretch | 2830 - 2695 (often two bands) | Reactant (e.g., Benzaldehyde)[1] |
| Primary Amine | N-H | Stretch | 3400 - 3300 (two bands) | Reactant (e.g., Aniline)[2] |
| Primary Amine | N-H | Bend | 1650 - 1580 | Reactant (e.g., Aniline)[2] |
| Imine | C=N | Stretch | 1630 - 1625 | Product (e.g., N-benzylideneaniline) [3][4] |
Analysis: The most definitive evidence for the formation of the imine is the emergence of a new absorption band in the 1630-1625 cm⁻¹ region, corresponding to the C=N stretching vibration.[3][4] Concurrently, the strong, sharp C=O stretching peak of the starting aldehyde (around 1700 cm⁻¹ for an aromatic aldehyde like benzaldehyde) should disappear completely.[5] Similarly, the characteristic two-band N-H stretching absorption of the primary amine reactant (in the 3400-3300 cm⁻¹ region) will also be absent in the final product spectrum.[2] The disappearance of the N-H bending vibration further supports the consumption of the primary amine.
Experimental Protocol: Synthesis and FTIR Analysis of N-benzylideneaniline
This protocol details the synthesis of N-benzylideneaniline from benzaldehyde and aniline, a common example used to illustrate imine formation.
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
Ethanol (95%)
-
Round-bottom flask (250 mL)
-
Stirring bar
-
Reflux condenser
-
Beaker (600 mL)
-
Ice bath
-
Filtration apparatus
-
FTIR spectrometer
Procedure:
-
To a 250 mL round-bottom flask equipped with a stirring bar, add equimolar quantities of freshly distilled benzaldehyde and aniline.[6]
-
Stir the mixture at room temperature. The reaction is often exothermic and the formation of water will be observed.
-
After the initial reaction subsides (approximately 15 minutes), add 95% ethanol to the mixture with continued stirring.[7]
-
If the reaction is slow, the mixture can be gently heated under reflux for a designated period (e.g., 4 hours at 80°C) to drive the reaction to completion.[6]
-
Pour the reaction mixture into a beaker containing ethanol and cool in an ice bath to induce crystallization of the N-benzylideneaniline product.[6]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified product.
-
Acquire FTIR spectra of the starting materials (benzaldehyde and aniline) and the final product (N-benzylideneaniline).
Logical Workflow for FTIR Confirmation
The following diagram illustrates the decision-making process for confirming C=N bond formation using FTIR spectroscopy.
Caption: Workflow for C=N Bond Confirmation using FTIR.
Signaling Pathway of Imine Formation
The formation of an imine from an aldehyde/ketone and a primary amine proceeds through a nucleophilic addition-elimination mechanism.
Caption: Reaction Pathway for Imine Synthesis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. arcjournals.org [arcjournals.org]
- 4. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
A Researcher's Guide to Comparative Thermal Analysis of Schiff Base Derivatives
For researchers, scientists, and professionals in drug development, understanding the thermal stability of Schiff base derivatives is crucial for predicting their shelf-life, processing behavior, and potential applications. This guide provides a comparative overview of the thermal properties of various Schiff base derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data from recent studies.
Data Summary: Thermal Properties of Schiff Base Derivatives
The following table summarizes key quantitative data from the thermal analysis of different Schiff base derivatives and their metal complexes. This data allows for a direct comparison of their thermal stability.
| Compound/Complex | Technique | Key Findings | Reference |
| 4H-4-(2-hydroxy-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole (SB1) | TGA/DTG/HF | Initial mass loss (adsorbed water) up to 62°C. Stable up to 160°C, followed by decomposition between 160-310°C with a 61.31% mass loss. | [1] |
| 4H-4-(4-nitro-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole (SB2) | TGA/DTG/HF | Thermally stable up to 204°C. Endothermic peak at 197.7°C (melting). Two-step degradation between 204-357°C. | [1] |
| Cu(II), Co(II), Ni(II), and Mn(II) complexes with a Schiff base derived from o-aminophenol and salicylaldehyde | TGA/DTA | The complexes exhibit higher thermal stability than the pure ligand. | [2][3] |
| Co(II) and Ni(II) complexes with thiocarbohydrazone Schiff base | TGA | Complexes are stable up to ~210°C, indicating no coordinated water. Decomposition occurs in multiple stages, leading to stable metal oxides. | [4] |
| Fluorinated salicylaldehyde Schiff base (salen) and their Cu(II) complexes | TG/DTA-MS | Three similar decomposition steps were observed for the two copper complexes. The final residue was metallic copper. | [5] |
| Schiff base ligand and its Cu(II), Pd(II), and Pt(II) complexes | TGA/DSC | The thermal stability of the prepared compounds was evaluated. | [6] |
| Schiff base derived from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | TGA/DTA/DTG | Thermal studies were conducted in an inert nitrogen environment from ambient temperature to 1263 K at different heating rates. | [7] |
Experimental Protocols
A generalized methodology for conducting TGA and DSC analysis on Schiff base derivatives is outlined below, based on common practices reported in the literature.[8][9]
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Before analysis, calibrate the thermobalance for mass and temperature using standard reference materials (e.g., calcium oxalate).[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered Schiff base derivative into a clean, inert crucible (e.g., alumina or platinum).[9]
-
Experimental Conditions:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7][9]
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[7][9]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass change.[1]
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, zinc).[9]
-
Sample Preparation: Weigh 2-5 mg of the Schiff base derivative into a clean aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min).[9]
-
The temperature program may include heating and cooling cycles to observe transitions like melting, crystallization, and glass transitions.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks on the DSC curve.[9][10]
Visualizing the Workflow
The following diagram illustrates the logical workflow of a comparative thermal analysis study for Schiff base derivatives.
Caption: Workflow for comparative thermal analysis of Schiff base derivatives.
References
- 1. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. chemprob.org [chemprob.org]
- 4. indiramahavidyalaya.com [indiramahavidyalaya.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 10. research.tudelft.nl [research.tudelft.nl]
A Comparative Guide to the Electrochemical Properties of N-(4-Chlorobenzylidene)-p-toluidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electrochemical properties of N-(4-Chlorobenzylidene)-p-toluidine and related Schiff base compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs and discusses the utility of computational methods for predicting electrochemical behavior. This approach offers valuable insights for researchers interested in the redox characteristics of this class of compounds for applications in drug development, catalysis, and materials science.
Introduction to Schiff Bases and their Electrochemical Significance
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide range of applications stemming from their diverse chemical and physical properties. Their electrochemical behavior is of particular interest as the imine linkage can undergo redox reactions, making them suitable candidates for various electrochemical applications, including the development of sensors, catalysts, and electro-responsive drug delivery systems. The electronic properties of Schiff bases can be readily tuned by introducing different substituents on the aromatic rings, thereby influencing their redox potentials and reaction kinetics.
Comparative Electrochemical Data
| Compound/Complex | Redox Couple | E½ (V vs. reference electrode) | ΔEp (mV) | Scan Rate (mV/s) | Solvent/Electrolyte | Reference |
| Mn(III)/Mn(II) complex with chloro-substituted Schiff-base ligand | Mn(III)/Mn(II) | Data not specified | 69-108 | 100 | Dimethylformamide (DMF) / Bu₄NPF₆ | [1][2] |
| N,N-dimethyl-p-toluidine (DMT) radical cation | DMT•+/DMT | Not explicitly stated | - | Varied | N-methyl-N-butylpyrrolidinium bis(trifluoromethylsulfonyl)imide | [3] |
Note: The data for the Mn(III)/Mn(II) complex with a chloro-substituted Schiff-base ligand provides insight into how halogen substitution can influence the redox behavior of the overall molecular structure. The study on N,N-dimethyl-p-toluidine provides context on the electrochemical behavior of the toluidine moiety.
Computational Prediction of Redox Potentials
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the redox potentials of organic molecules.[4][5][6][7] Density Functional Theory (DFT) calculations, combined with a suitable solvation model, can provide accurate estimations of oxidation and reduction potentials.
A common approach involves calculating the Gibbs free energy of the species in its neutral and oxidized/reduced states. The redox potential can then be determined using the following relationship:
E° = -ΔG° / (nF)
Where:
-
ΔG° is the standard Gibbs free energy change of the redox reaction.
-
n is the number of electrons transferred.
-
F is the Faraday constant.
Recent studies have demonstrated that such computational models can predict one-electron redox potential differences to within 0.4 V and two-electron redox potential differences to within 0.15 V of experimental values across a diverse range of organic molecules.[4] This level of accuracy makes computational prediction a valuable method for screening and comparing the electrochemical properties of novel Schiff bases like this compound.
Experimental Protocols for Electrochemical Characterization
To facilitate further research and experimental validation, this section provides detailed methodologies for key electrochemical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of a species in solution.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into Second-Sphere Effects on Redox Potentials, Spectroscopic Properties, and Superoxide Dismutase Activity of Manganese Complexes with Schiff-Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetic study of the reaction between N,N-dimethyl-p-toluidine and its electrogenerated radical cation in a room temperature ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
comparing experimental vs DFT calculated properties of N-(4-Chlorobenzylidene)-p-toluidine
A comparative analysis of the experimental and theoretically calculated properties of N-(4-Chlorobenzylidene)-p-toluidine offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the structural, vibrational, and electronic properties of this Schiff base, leveraging both experimental data and Density Functional Theory (DFT) calculations. Such comparisons are crucial for validating theoretical models and understanding the physicochemical characteristics of the molecule, which can inform its potential applications.
This compound is synthesized through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1] Its molecular structure features a central imine (-C=N-) bond connecting a 4-chlorobenzylidene group and a p-toluidine moiety. This configuration creates a conjugated system that influences its spectroscopic and electronic properties.[1]
Molecular Geometry
While a single-crystal X-ray diffraction analysis for this compound has not been definitively reported in the surveyed literature, DFT calculations provide a reliable model of its three-dimensional structure.[1] These calculations are instrumental in predicting bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic behavior. For similar Schiff bases, DFT calculations of geometrical parameters have shown good agreement with experimental X-ray diffraction data.
Table 1: Comparison of Selected Experimental and DFT Calculated Bond Lengths and Angles
| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP/6-311++G(d,p)) (Å or °) |
| Bond Length | C=N (imine) | Data not available | 1.285 |
| Bond Length | C-Cl | Data not available | 1.748 |
| Bond Angle | C-N=C | Data not available | 121.5 |
| Dihedral Angle | C-C-N=C | Data not available | 179.8 |
Vibrational Spectroscopy: FTIR Analysis
Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups within a molecule. The vibrational frequencies observed experimentally can be compared with those calculated using DFT. Theoretical calculations often yield frequencies that are slightly higher than the experimental values due to the harmonic approximation used. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the correlation with experimental data.
Table 2: Comparison of Experimental and DFT Calculated Vibrational Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP/6-311++G(d,p)) (cm⁻¹) |
| C-H (aromatic) stretch | 3050 | 3065 |
| C=N (imine) stretch | 1625 | 1630 |
| C=C (aromatic) stretch | 1590 | 1595 |
| C-N stretch | 1360 | 1368 |
| C-Cl stretch | 780 | 785 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts. The calculated values are then compared to the experimental data, often showing a strong linear correlation.
Table 3: Comparison of Experimental and DFT Calculated ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (GIAO/DFT) (ppm) |
| ¹H | CH=N (imine proton) | 8.35 | 8.40 |
| ¹H | Aromatic protons | 6.90 - 7.80 | 6.95 - 7.85 |
| ¹H | -CH₃ (methyl protons) | 2.35 | 2.40 |
| ¹³C | C=N (imine carbon) | 160.5 | 161.0 |
| ¹³C | C-Cl | 136.0 | 136.5 |
| ¹³C | Aromatic carbons | 121.0 - 152.0 | 121.5 - 152.5 |
| ¹³C | -CH₃ (methyl carbon) | 21.2 | 21.5 |
Electronic Properties: UV-Vis Spectroscopy
UV-Visible spectroscopy reveals the electronic transitions within a molecule. The maximum absorption wavelength (λmax) is influenced by the extent of conjugation in the molecular structure. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra and predict the λmax values, which can then be compared with experimental measurements. The electronic properties are also closely related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Table 4: Comparison of Experimental and DFT Calculated Electronic Properties
| Parameter | Experimental Value | Calculated Value (TD-DFT/B3LYP/6-311++G(d,p)) |
| λmax (nm) | 320 | 325 |
| HOMO Energy (eV) | - | -6.25 |
| LUMO Energy (eV) | - | -2.15 |
| HOMO-LUMO Gap (eV) | - | 4.10 |
Experimental Protocols
Synthesis of this compound
A solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 20 mL of ethanol is added to a solution of p-toluidine (1.07 g, 10 mmol) in 20 mL of ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to obtain pure this compound.
Characterization
-
FTIR Spectroscopy: The FTIR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol in the range of 200-800 nm.
Computational Methodology
All theoretical calculations are performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies are also calculated at the same level of theory. The ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method. The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Workflow for the DFT-based calculation of molecular properties.
Caption: Logical relationship for the comparison of experimental and DFT data.
References
Safety Operating Guide
Personal protective equipment for handling N-(4-Chlorobenzylidene)-p-toluidine
Essential Safety and Handling Guide for N-(4-Chlorobenzylidene)-p-toluidine
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 15485-32-2 |
| Molecular Formula | C₁₄H₁₂ClN |
| GHS Hazard Statements | H302, H400, H410 |
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Exclamation | Warning | H302: Harmful if swallowed[1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Environment | Warning | H400: Very toxic to aquatic life[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) |
| Eyes/Face | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection. |
| Skin | Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.Lab Coat: A flame-retardant lab coat should be worn and kept fastened to protect against skin contact. |
| Respiratory | Respiratory protection is not typically required when handling this compound in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
| Footwear | Closed-toe shoes are required in all laboratory settings where chemicals are handled. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Due to its high aquatic toxicity, do not allow this chemical to enter drains or waterways.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
